Product packaging for Sulfoglycolithocholic acid(Cat. No.:CAS No. 15324-64-8)

Sulfoglycolithocholic acid

Cat. No.: B095263
CAS No.: 15324-64-8
M. Wt: 513.7 g/mol
InChI Key: FHXBAFXQVZOILS-OETIFKLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfoglycolithocholic acid is the 3-O-sulfo derivative of glycolithocholic acid. It is a steroid sulfate and a bile acid glycine conjugate. It is functionally related to a glycolithocholic acid. It is a conjugate acid of a sulfoglycolithocholate(2-) and a sulfoglycolithocholate anion.
This compound has been reported in Homo sapiens and Apis cerana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO7S B095263 Sulfoglycolithocholic acid CAS No. 15324-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXBAFXQVZOILS-OETIFKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15324-64-8
Record name Glycolithocholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15324-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfolithocholylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFOLITHOCHOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Role of Sulfoglycolithocholic Acid in Hepatic Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLCA) is a sulfated and glycine-conjugated metabolite of the secondary bile acid, lithocholic acid (LCA). While often considered a detoxification product of the highly hydrophobic and hepatotoxic LCA, S-GLCA itself plays a significant role in hepatic pathophysiology, particularly in the context of cholestatic liver diseases. This technical guide provides an in-depth analysis of the biological functions of S-GLCA in the liver, encompassing its synthesis, transport mechanisms, and its intricate interactions with key nuclear receptors that govern bile acid homeostasis. This document details the experimental methodologies used to elucidate these functions and presents quantitative data to support the current understanding of S-GLCA's role in liver health and disease.

Introduction

Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis and enterohepatic circulation are tightly regulated processes. Disruption of this homeostasis can lead to the accumulation of cytotoxic bile acids in the liver, resulting in cholestasis and progressive liver damage. Lithocholic acid (LCA), a secondary bile acid formed by the action of gut microbiota, is particularly known for its hepatotoxicity.[1] The liver employs several detoxification mechanisms to mitigate the harmful effects of LCA, with sulfation and amidation being primary pathways.[2] This guide focuses on this compound (S-GLCA), a major metabolite of LCA, and its multifaceted biological functions within the liver.

Synthesis and Metabolism of this compound

The formation of S-GLCA is a multi-step process that begins in the gut and culminates in the liver.

  • Formation of Lithocholic Acid (LCA): Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes.[3] In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including the highly hydrophobic and toxic lithocholic acid (LCA).[3]

  • Hepatic Uptake of LCA: LCA is absorbed from the intestine and transported to the liver via the portal circulation.

  • Sulfation and Glycine Conjugation: Within the hepatocytes, LCA undergoes phase II detoxification reactions. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the sulfation of LCA at the 3-hydroxy position.[4] Subsequently, the carboxyl group of the sulfated LCA is conjugated with glycine to form this compound. This process increases the water solubility of the molecule, facilitating its elimination.

Transport of this compound in Hepatocytes

The transport of S-GLCA across the hepatocyte membrane is a carrier-mediated process involving specific uptake and efflux transporters.

3.1. Sinusoidal Uptake:

S-GLCA, being an organic anion, is taken up from the portal blood into hepatocytes primarily by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 (rodent orthologs are Oatp1 and Oatp2).[5][6] The uptake of the structurally similar compound, sulfolithocholyltaurine, by rat Oatp1 and Oatp2 has been characterized, providing insights into the transport kinetics of sulfated bile acids.[5]

3.2. Canalicular Efflux:

Following its uptake and potential further metabolism, S-GLCA is actively secreted from the hepatocyte into the bile canaliculi. This efflux is mediated by ATP-binding cassette (ABC) transporters located on the apical membrane of the hepatocyte, such as the Multidrug Resistance-Associated Protein 2 (MRP2).

Signaling Pathways Modulated by this compound and its Precursor

The biological effects of S-GLCA in the liver are largely mediated through the actions of its precursor, LCA, on nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).

4.1. Farnesoid X Receptor (FXR) Signaling:

LCA has been identified as an antagonist of FXR.[7] FXR is a key regulator of bile acid synthesis and transport. By antagonizing FXR, LCA can disrupt the normal feedback inhibition of bile acid synthesis, potentially exacerbating cholestasis. This antagonism can lead to the downregulation of the Bile Salt Export Pump (BSEP), a critical transporter for the canalicular efflux of bile acids.[7]

4.2. Pregnane X Receptor (PXR) Signaling:

In contrast to its effect on FXR, LCA is an agonist for PXR.[5][8] Activation of PXR by LCA initiates a protective response by inducing the expression of genes involved in the detoxification and transport of xenobiotics and endobiotics, including bile acids. PXR activation leads to the upregulation of phase I (e.g., CYP3A4) and phase II (e.g., SULT2A1) metabolizing enzymes, as well as efflux transporters like MRP2.[9] This PXR-mediated pathway is a crucial defense mechanism against LCA-induced hepatotoxicity.

Quantitative Data

The following tables summarize key quantitative data related to the transport and cytotoxic effects of sulfated bile acids and their precursors.

Table 1: Transport Kinetics of Sulfolithocholyltaurine (a surrogate for S-GLCA) in Rat Hepatocytes [5]

TransporterKm (μM)Vmax (nmol/min/mg protein)
High-affinity pathway61.2
Low-affinity pathway701.73
Oatp1 (in HeLa cells)12.6 ± 6.2Not reported
Oatp2 (in HeLa cells)14.6 ± 1.9Not reported

Table 2: Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells [10]

CompoundConcentration (μM)Cell Viability (%)
LCA140Statistically significant decrease
LCA250Strongest toxicity among tested bile acids

Table 3: Interaction of Lithocholic Acid (LCA) with Farnesoid X Receptor (FXR) [7]

AssayParameterValue (μM)
In vitro co-activator association assayIC50 for antagonism of CDCA-induced FXR activation1

Experimental Protocols

6.1. Bile Acid Uptake Assay in Sandwich-Cultured Hepatocytes

This protocol is adapted from established methods for studying hepatobiliary transport.

  • Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepaRG) on collagen-coated plates. After attachment, overlay with a second layer of collagen to create a sandwich culture, which promotes the formation of bile canaliculi.

  • Incubation: After a suitable culture period to allow for polarization and transporter expression, wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Uptake Initiation: Incubate the cells with a solution containing the radiolabeled or fluorescently tagged bile acid of interest (e.g., [3H]-taurocholate as a model substrate) in HBSS at 37°C for various time points.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: Calculate the initial uptake rate and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

6.2. MTT Assay for Bile Acid-Induced Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed hepatocytes or a hepatoma cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bile acid of interest (e.g., S-GLCA or LCA) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

6.3. Quantitative PCR (qPCR) for Gene Expression Analysis

This technique is used to measure changes in the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat cultured hepatocytes with the bile acid of interest. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target genes (e.g., CYP7A1, BSEP, SULT2A1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

6.4. Measurement of Bile Acids in Serum by LC-MS/MS

This is a highly sensitive and specific method for quantifying individual bile acids.[11][12]

  • Sample Preparation: Precipitate proteins from serum samples by adding a solvent like methanol. Centrifuge to pellet the protein and collect the supernatant.

  • Chromatographic Separation: Inject the supernatant into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the different bile acid species.

  • Mass Spectrometric Detection: Elute the separated bile acids from the LC column into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent and fragment ions for each bile acid of interest.

  • Quantification: Generate a standard curve using known concentrations of bile acid standards and use this to quantify the concentration of each bile acid in the serum samples.

Visualizations

Diagram 1: Synthesis of this compound (S-GLCA)

G cluster_liver Hepatocyte Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) Cholesterol->CDCA CYP7A1, CYP8B1, etc. LCA Lithocholic Acid (LCA) CDCA->LCA Deconjugation & Dehydroxylation cluster_intestine cluster_intestine Sulfated_LCA Sulfated LCA LCA->Sulfated_LCA SULT2A1 cluster_liver cluster_liver SGLCA This compound (S-GLCA) Sulfated_LCA->SGLCA Glycine Conjugation G start Start plate_cells Plate Hepatocytes start->plate_cells sandwich_culture Create Sandwich Culture plate_cells->sandwich_culture incubate Incubate (Polarization) sandwich_culture->incubate wash_cells Wash with HBSS incubate->wash_cells add_substrate Add Radiolabeled Bile Acid wash_cells->add_substrate time_points Incubate for Various Time Points add_substrate->time_points stop_uptake Stop Uptake (Ice-cold HBSS) time_points->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells quantify Quantify Substrate lyse_cells->quantify analyze Analyze Data (Km, Vmax) quantify->analyze end End analyze->end G cluster_fxr FXR Signaling cluster_pxr PXR Signaling LCA Lithocholic Acid (LCA) FXR FXR LCA->FXR Antagonizes PXR PXR LCA->PXR Agonist BSEP BSEP Expression FXR->BSEP Activates Bile_Efflux Bile Acid Efflux BSEP->Bile_Efflux Increases CYP3A4 CYP3A4 Expression PXR->CYP3A4 Induces SULT2A1 SULT2A1 Expression PXR->SULT2A1 Induces MRP2 MRP2 Expression PXR->MRP2 Induces Detox LCA Detoxification CYP3A4->Detox Detoxification SULT2A1->Detox Detoxification Efflux Metabolite Efflux MRP2->Efflux Efflux

References

Sulfoglycolithocholic acid vs. glycolithocholic acid differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sulfoglycolithocholic Acid and Glycolithocholic Acid: A Comparative Analysis

Executive Summary

Bile acids are critical signaling molecules and key players in lipid digestion and cholesterol homeostasis. Among the vast pool of bile acids, glycolithocholic acid (GLCA) and its sulfated metabolite, this compound (SGLCA), present a fascinating case of how a single metabolic modification—sulfation—can dramatically alter biological activity. GLCA, a glycine-conjugated secondary bile acid, is known for its potential cytotoxicity and association with cholestatic liver injury. Conversely, SGLCA is the product of a detoxification pathway intended to increase the water solubility and excretion of its hydrophobic precursor. However, the role of SGLCA is complex, as it has also been implicated in inducing cholestasis under specific conditions. This technical guide provides a comprehensive comparison of the physicochemical properties, metabolic pathways, biological functions, and analytical methodologies for SGLCA and GLCA, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Structural Differences

The fundamental difference between SGLCA and GLCA is the presence of a sulfate group at the C-3 position of the steroid nucleus. This compound is the 3-O-sulfo derivative of glycolithocholic acid.[1][2] This structural change significantly impacts the molecule's physicochemical properties. The addition of the highly polar sulfate moiety increases the water solubility and alters the amphipathic nature of the bile acid.

PropertyThis compound (SGLCA)Glycolithocholic Acid (GLCA)
Synonyms Glycolithocholic acid 3-sulfate, Sulfolithocholylglycine[1][3][4]Lithocholylglycine, Lithocholic acid glycine conjugate[5][6][7]
Molecular Formula C₂₆H₄₃NO₇S[1][8]C₂₆H₄₃NO₄[6][7]
Molecular Weight 513.7 g/mol [1]433.6 g/mol [6][7]
Key Structural Feature Sulfate group at the 3-hydroxy positionHydroxyl group at the 3-hydroxy position
Solubility Higher water solubilitySoluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers[9][10][11]

Biosynthesis and Metabolism

Bile acids undergo extensive metabolism by both host enzymes and the gut microbiota. GLCA is a secondary bile acid, while SGLCA represents a further detoxification product.

  • Formation of Glycolithocholic Acid (GLCA): Primary bile acids (cholic acid and chenodeoxycholic acid) are synthesized from cholesterol in the liver and conjugated with glycine or taurine.[12][13] In the intestine, gut bacteria deconjugate and dehydroxylate these to form secondary bile acids, such as the hydrophobic and potentially toxic lithocholic acid (LCA).[12] LCA is absorbed from the intestine and transported to the liver, where it is reconjugated with glycine to form glycolithocholic acid (GLCA).[10][11][14]

  • Formation of this compound (SGLCA): In the liver, GLCA can undergo sulfation, a major detoxification pathway for bile acids. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of GLCA, forming SGLCA.[14] This sulfation increases the molecule's water solubility, facilitating its elimination via urine and bile and reducing its potential for cellular toxicity.[4][15]

cluster_Gut Gut Lumen cluster_Liver Hepatocyte LCA Lithocholic Acid (LCA) (from Primary Bile Acids) GLCA Glycolithocholic Acid (GLCA) LCA->GLCA  Conjugation  (BACS/BAT) SGLCA This compound (SGLCA) GLCA->SGLCA  Sulfation  (SULT2A1) Glycine Glycine Glycine->GLCA PAPS PAPS PAPS->SGLCA

Biosynthetic pathway from LCA to SGLCA.

Biological and Pathophysiological Roles

The addition of a sulfate group creates a stark contrast in the biological effects of GLCA and SGLCA.

Glycolithocholic Acid (GLCA): As a conjugate of the most hydrophobic secondary bile acid, LCA, GLCA is considered a cholestatic agent.[16] Its accumulation in hepatocytes can lead to liver injury through several mechanisms, including disruption of cellular membranes, induction of apoptosis, and oxidative stress.[16] Clinically, altered levels of GLCA have been identified as potential biomarkers for conditions such as non-alcoholic steatohepatitis (NASH), ulcerative colitis (UC), and primary sclerosing cholangitis (PSC).[5][7][9]

This compound (SGLCA): Sulfation is generally a protective mechanism. Infusing sulfated bile acids has been shown to increase bile flow (choleresis) and reduce the secretion of biliary lipids, which can protect cell membranes from the detergent effects of high concentrations of non-sulfated bile acids during cholestasis.[15] However, SGLCA has a paradoxical effect. In some animal models, direct infusion of SGLCA is highly cholestatic.[17][18] This effect is thought to be mediated by the precipitation of SGLCA with calcium ions in the bile canaliculi, leading to physical obstruction of bile flow.[17] In human liver diseases like cirrhosis and hepatitis, serum levels of SGLCA are often elevated, reflecting the body's attempt to detoxify the accumulating hydrophobic bile acids.[18]

cluster_GLCA GLCA Pathophysiology cluster_SGLCA SGLCA Pathophysiology GLCA Glycolithocholic Acid (GLCA) mem_disrupt Membrane Disruption GLCA->mem_disrupt apoptosis Hepatocyte Apoptosis GLCA->apoptosis SGLCA This compound (SGLCA) choleresis Increased Bile Flow (Protective) SGLCA->choleresis precipitation Calcium Precipitation in Bile (Injurious) SGLCA->precipitation cholestasis_glca Intrahepatic Cholestasis mem_disrupt->cholestasis_glca apoptosis->cholestasis_glca cholestasis_sglca Canalicular Cholestasis precipitation->cholestasis_sglca

Contrasting pathophysiological effects of GLCA and SGLCA.

Experimental Methodologies

Accurate quantification of GLCA and SGLCA in biological matrices is essential for research and clinical diagnostics. The standard method is ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[19][20]

Protocol 1: Bile Acid Extraction from Serum/Plasma

This protocol describes a common protein precipitation method for preparing serum or plasma for bile acid analysis.[21][22]

  • Sample Preparation: Aliquot 50 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of an internal standard solution containing stable isotope-labeled analogs of the target bile acids (e.g., d4-GLCA) to correct for matrix effects and variations during sample processing.

  • Protein Precipitation: Add 250 µL of cold protein precipitation solvent (e.g., acetonitrile or a 1:1 mixture of methanol:acetonitrile).

  • Vortexing and Incubation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing. Incubate on ice or at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50% aqueous methanol) for UHPLC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS
  • Chromatographic Separation:

    • System: An ultra-high-pressure liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 1.7-1.8 µm particle size) is typically used.

    • Mobile Phase: A binary gradient system is common, consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol, also with 0.1% formic acid.

    • Gradient: A gradient from low to high organic phase concentration is run to separate the various bile acids based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • System: A tandem mass spectrometer (MS/MS).

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used, as bile acids readily form [M-H]⁻ ions.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard. For example, a transition for SGLCA could be the fragmentation of the [M-H]⁻ precursor ion to the sulfate product ion (m/z 97).[20]

    • Quantification: A calibration curve is generated using reference standards of known concentrations to quantify the bile acids in the biological samples.

cluster_workflow Analytical Workflow Sample Biological Sample (Serum, Plasma, Tissue) Extract Bile Acid Extraction (Protein Precipitation) Sample->Extract Analyze UHPLC-MS/MS Analysis (Negative Ion Mode, MRM) Extract->Analyze Data Data Processing & Quantification Analyze->Data Result Biological Interpretation Data->Result

General experimental workflow for bile acid analysis.

Conclusion and Future Directions

The comparison between this compound and glycolithocholic acid highlights the profound impact of sulfation on bile acid biochemistry. While GLCA is a recognized cytotoxic and cholestatic agent, its sulfated counterpart, SGLCA, plays a dual role, acting as a detoxified metabolite that can, paradoxically, induce cholestasis through physical precipitation. This dichotomy underscores the complexity of bile acid homeostasis and its dysregulation in liver disease.

For researchers and drug development professionals, understanding these differences is crucial. Modulating the activity of the SULT2A1 enzyme could be a therapeutic strategy to enhance the detoxification of hydrophobic bile acids. Furthermore, the distinct profiles of GLCA and SGLCA in various hepatobiliary diseases suggest their potential as part of a refined panel of biomarkers for improved diagnosis and prognosis. Future research should continue to explore the precise transport mechanisms of sulfated bile acids and the factors that govern their potential for precipitation in bile, which could lead to novel interventions for preventing and treating cholestatic liver injuries.

References

Preliminary Studies on Sulfoglycolithocholic Acid Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLCA), a sulfated conjugate of the secondary bile acid glycolithocholic acid, is a metabolite formed during the enterohepatic circulation of bile acids. While sulfation is generally considered a detoxification pathway for hydrophobic bile acids like lithocholic acid (LCA), evidence suggests that S-GLCA itself can exert toxic effects, particularly the induction of intrahepatic cholestasis. This technical guide provides a comprehensive overview of the preliminary studies on S-GLCA toxicity, focusing on its effects on hepatocytes and animal models. It includes a summary of available quantitative data, detailed experimental protocols for toxicity assessment, and a proposed signaling pathway for S-GLCA-induced cellular stress. This document is intended to serve as a foundational resource for researchers investigating the mechanisms of bile acid toxicity and developing therapeutic strategies for cholestatic liver diseases.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, certain hydrophobic bile acids can be cytotoxic and contribute to the pathogenesis of cholestatic liver diseases. The sulfation of bile acids, a phase II metabolic reaction, increases their water solubility and facilitates their elimination, thereby reducing their toxicity. Lithocholic acid (LCA), a potent hepatotoxin, undergoes extensive sulfation to form sulfolithocholic acid and its glycine conjugate, this compound (S-GLCA). While this process is largely protective, studies have shown that S-GLCA can induce intrahepatic cholestasis in animal models, suggesting a more complex role in liver pathophysiology than simple detoxification. Understanding the specific toxicological profile of S-GLCA is therefore critical for a complete picture of bile acid-mediated liver injury.

Quantitative Toxicity Data

Direct quantitative toxicity data for this compound, such as IC50 values, are not extensively reported in the literature. However, studies on its parent compound, lithocholic acid (LCA), and comparative studies on sulfated and unsulfated bile acids provide valuable insights into its potential toxicity. Sulfation is known to significantly reduce the cytotoxicity of LCA. The following tables summarize the available data on the cholestatic effects of S-GLCA in vivo and the cytotoxicity of its parent compound, LCA, in vitro.

Table 1: In Vivo Cholestatic Effects of this compound in Rats

Animal ModelCompoundDoseObserved EffectReference
Wistar RatsThis compound6.0 µmol/100 g body wt (i.v.)Near complete cessation of bile flow within 3 hours.[1]
Wistar RatsThis compound12.0 µmol/100 g body wt (i.v.)Near complete cessation of bile flow within 1 hour.[1]
Wistar RatsGlycolithocholic acid (unsulfated)6.0 µmol/100 g body wt (i.v.)Rapid but reversible cessation of bile flow.[1]

Table 2: In Vitro Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells

Cell LineCompoundConcentrationExposure TimeEffect on Cell ViabilityReference
HepG2Lithocholic Acid (LCA)250 µM24 hoursStatistically significant cytotoxicity.[2]
HepG2Lithocholic Acid (LCA)> 140 µM24 hoursStatistically significant cytotoxic effect (p<0.05).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of S-GLCA toxicity, based on established protocols for bile acid research.

In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine the dose-dependent cytotoxicity of S-GLCA on a human hepatoma cell line.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.

  • This compound (sodium salt)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 8 x 10^4 cells per well and allow them to attach and grow overnight at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare a series of concentrations of S-GLCA in the culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of S-GLCA. Include a vehicle control (e.g., DMSO) and an untreated control.[2]

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 hours) at 37°C and 5% CO2.[2]

  • MTT Assay:

    • After the incubation period, remove the medium containing the compound.

    • Add MTT reagent (final concentration 1 µg/ml) to each well and incubate for 3 hours at 37°C.[3]

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Induction of Cholestasis in a Rat Model

Objective: To investigate the in vivo cholestatic potential of S-GLCA.

Materials:

  • Male Wistar rats (or other suitable strain)

  • This compound (sodium salt)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments for bile duct cannulation

  • Bile collection tubes

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimate male Wistar rats to the experimental conditions. Fast the animals overnight before the experiment with free access to water.

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct. Carefully cannulate the bile duct with a polyethylene catheter for bile collection.

  • Baseline Bile Collection: Allow the animal to stabilize and collect bile for a baseline period (e.g., 30-60 minutes) to determine the basal bile flow rate.

  • Compound Administration: Administer a bolus intravenous injection of S-GLCA at the desired dose (e.g., 6.0 or 12.0 µmol/100 g body weight) via the femoral vein.[1]

  • Bile Collection and Monitoring: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 3-4 hours). Monitor the animal's physiological parameters throughout the experiment.

  • Sample Analysis: Determine the bile flow rate by weighing the collected bile. Bile samples can be stored for further analysis of bile acid composition and other biochemical markers.

  • Data Analysis: Express the bile flow as a percentage of the baseline flow rate to determine the extent of cholestasis.

Signaling Pathways in this compound Toxicity

While the precise signaling cascade initiated by S-GLCA is not fully elucidated, it is plausible that it shares mechanisms with its more toxic parent compound, LCA, and other hydrophobic bile acids. The proposed pathway involves the induction of cellular stress, mitochondrial dysfunction, and ultimately, apoptosis.

Proposed Signaling Pathway for S-GLCA-Induced Hepatocyte Stress

The following diagram illustrates a potential signaling pathway for S-GLCA-induced hepatotoxicity, integrating findings from studies on related bile acids. The pathway highlights the central role of mitochondrial stress.

SGLCA_Toxicity_Pathway cluster_cell Hepatocyte SGLCA This compound (S-GLCA) CellularUptake Cellular Uptake SGLCA->CellularUptake Transport CellMembrane Hepatocyte Membrane ER_Stress Endoplasmic Reticulum Stress CellularUptake->ER_Stress Mitochondrion Mitochondrion CellularUptake->Mitochondrion TGFb_Signaling TGF-β Signaling CellularUptake->TGFb_Signaling JNK_STAT3 JNK/STAT3 Signaling CellularUptake->JNK_STAT3 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MPT Mitochondrial Permeability Transition (MPT) Pore Opening ROS->MPT CytoC Cytochrome c Release MPT->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cholestasis Cholestasis Apoptosis->Cholestasis SMAD3 SMAD3 Activation TGFb_Signaling->SMAD3 Gene_Expression Altered Gene Expression (e.g., LPCAT, SMPD) SMAD3->Gene_Expression Gene_Expression->Cholestasis Inflammation Inflammatory Response JNK_STAT3->Inflammation Inflammation->Cholestasis

Caption: Proposed signaling pathway for S-GLCA-induced hepatocyte toxicity.

Experimental Workflow for Investigating S-GLCA Toxicity

The following diagram outlines a typical experimental workflow for a comprehensive investigation of S-GLCA toxicity, from in vitro screening to in vivo validation.

Experimental_Workflow start Start: Hypothesis on S-GLCA Toxicity in_vitro In Vitro Studies (Hepatocyte Cell Lines, Primary Hepatocytes) start->in_vitro cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro->cytotoxicity apoptosis Apoptosis Assays (Caspase Activity, Annexin V) in_vitro->apoptosis ros ROS Production Measurement in_vitro->ros gene_expression Gene Expression Analysis (qPCR, Western Blot) in_vitro->gene_expression in_vivo In Vivo Studies (Rat/Mouse Models) in_vitro->in_vivo Based on in vitro results data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis ros->data_analysis gene_expression->data_analysis cholestasis_model Induction of Cholestasis (Bile Duct Cannulation) in_vivo->cholestasis_model biochemical_analysis Biochemical Analysis (Serum/Bile Markers) in_vivo->biochemical_analysis histopathology Histopathological Examination of Liver in_vivo->histopathology cholestasis_model->data_analysis biochemical_analysis->data_analysis histopathology->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General experimental workflow for S-GLCA toxicity studies.

Conclusion and Future Directions

The preliminary studies on this compound indicate that while it is a detoxification product of the more toxic lithocholic acid, it is not biologically inert and can contribute to cholestatic liver injury at high concentrations. The primary mechanism appears to be the induction of hepatocyte stress, leading to mitochondrial dysfunction and apoptosis, ultimately impairing bile flow.

Future research should focus on several key areas:

  • Quantitative Toxicity: Establishing precise IC50 values for S-GLCA in various hepatic cell lines to better quantify its cytotoxic potential.

  • Signaling Pathway Elucidation: Utilizing transcriptomic and proteomic approaches to definitively map the signaling pathways activated by S-GLCA in hepatocytes.

  • Transporter Interactions: Investigating the interaction of S-GLCA with key bile acid transporters (e.g., BSEP, MRPs) to understand its role in cholestasis at a molecular level.

  • In Vivo Models: Developing more refined animal models to study the long-term effects of elevated S-GLCA levels and its contribution to chronic cholestatic liver diseases.

A deeper understanding of S-GLCA toxicity will be invaluable for the development of targeted therapies aimed at mitigating bile acid-induced liver damage.

References

Sulfoglycolithocholic Acid in Primary Biliary Cholangitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially cirrhosis. The accumulation of cytotoxic bile acids is a key feature of PBC pathogenesis. Among these, lithocholic acid (LCA), a hydrophobic secondary bile acid, is known for its hepatotoxicity. To mitigate this toxicity, the liver metabolizes LCA through conjugation with glycine or taurine and subsequent sulfation. This guide focuses on sulfoglycolithocholic acid (S-GLLCA), a sulfated and glycine-conjugated form of LCA, and its role in the pathophysiology of PBC. While specific quantitative data for S-GLLCA in adult PBC patients is limited in publicly available literature, this document synthesizes the existing knowledge on related sulfated bile acids in cholestatic conditions to provide a comprehensive technical overview.

Quantitative Data on Sulfated Lithocholic Acid Conjugates

Table 1: Serum Concentrations of Sulfated Lithocholic Acid Conjugates (SGLC) in Cholestatic Conditions (Pediatric)

GroupSGLC Concentration (μmol/L)Number of Subjects (n)
Controls/Low SGLC≤ 1.2198
High SGLC (Cholestasis)> 1.270

Data adapted from a study on children with various hepatic and intestinal disorders, where the high SGLC group predominantly consisted of patients with cholestasis[1].

Table 2: Urinary Excretion of Sulfated Glycolithocholic Acid in Healthy Adults

AnalyteUrinary Excretion (μmol/24h)
Sulfated Glycolithocholic Acid8.44 ± 8.03

This data provides a baseline for urinary excretion in a healthy population.

Experimental Protocols

Quantification of this compound in Human Serum by LC-MS/MS

This protocol is a composite based on established methods for the analysis of sulfated bile acids in biological fluids[2][3][4][5][6].

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen serum samples on ice.

  • To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d4-Glycolithocholic acid sulfate).

  • Add 140 µL of ice-cold methanol to precipitate proteins[2].

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes to separate the bile acids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for S-GLLCA (example): Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be optimized based on the instrument and standards.

    • Data Analysis: Quantify S-GLLCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-GLLCA standard.

Induction of an Autoimmune Cholangitis Mouse Model of PBC and Bile Acid Analysis

This protocol is based on the 2-octynoic acid (2OA)-BSA immunization model, which induces PBC-like features in mice[7][8][9][10][11].

a. Immunization Protocol

  • Antigen Preparation: Conjugate 2-octynoic acid (2OA) to bovine serum albumin (BSA).

  • Animals: Use a susceptible mouse strain, such as C57BL/6 or NOD.1101[10].

  • Primary Immunization: Emulsify 100 µg of 2OA-BSA in Complete Freund's Adjuvant (CFA) and inject intraperitoneally into each mouse[9].

  • Booster Immunizations: Administer subsequent injections of 100 µg of 2OA-BSA in Incomplete Freund's Adjuvant (IFA) every 2 weeks for a total of 8-12 weeks[9].

  • Monitoring: Collect serum periodically to measure anti-mitochondrial antibody (AMA) titers to confirm the induction of an autoimmune response.

b. Bile Acid Analysis from Serum and Liver

  • At the end of the study period, euthanize the mice and collect blood and liver tissue.

  • Prepare serum as described in the protocol above.

  • For liver tissue, homogenize a known weight of the tissue in a suitable solvent (e.g., methanol) to extract bile acids.

  • Process the liver homogenate supernatant and serum for LC-MS/MS analysis of the bile acid profile, including S-GLLCA, as detailed in the previous protocol.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Lithocholic Acid-Induced Hepatotoxicity

Hydrophobic bile acids like lithocholic acid can induce hepatocyte injury and apoptosis through various signaling pathways. The sulfation of LCA to form compounds like S-GLLCA is a detoxification mechanism to mitigate these effects.

LCA_Hepatotoxicity LCA Lithocholic Acid (LCA) Mitochondria Mitochondrial Stress (ROS Production) LCA->Mitochondria Induces ER_Stress Endoplasmic Reticulum Stress LCA->ER_Stress Induces Fas_TRAILR Fas/TRAIL Receptors LCA->Fas_TRAILR Activates Inflammation Inflammation (NF-κB Activation) LCA->Inflammation VDR_PXR VDR/PXR Activation LCA->VDR_PXR Activates Apoptosis Apoptosis Mitochondria->Apoptosis ER_Stress->Apoptosis Fas_TRAILR->Apoptosis Detoxification Detoxification Enzymes (e.g., SULT2A1) VDR_PXR->Detoxification Upregulates SGLLCA This compound (S-GLLCA) Detoxification->SGLLCA Produces

Caption: Signaling pathways of LCA-induced hepatotoxicity and detoxification.

Experimental Workflow for S-GLLCA Analysis in PBC Research

The following diagram outlines a typical workflow for investigating the role of S-GLLCA in primary biliary cholangitis.

Experimental_Workflow cluster_human Human Studies cluster_animal Animal Models pbc_patients PBC Patients sample_collection_human Serum/Urine Collection pbc_patients->sample_collection_human healthy_controls Healthy Controls healthy_controls->sample_collection_human lcms_analysis_human LC-MS/MS Analysis of S-GLLCA sample_collection_human->lcms_analysis_human data_analysis_human Data Analysis & Correlation with Disease Severity lcms_analysis_human->data_analysis_human animal_model Induce PBC Model (e.g., 2OA-BSA) sample_collection_animal Collect Serum/Liver animal_model->sample_collection_animal control_animals Control Animals control_animals->sample_collection_animal lcms_analysis_animal Bile Acid Profiling (LC-MS/MS) sample_collection_animal->lcms_analysis_animal pathway_analysis Signaling Pathway Analysis lcms_analysis_animal->pathway_analysis

Caption: Workflow for S-GLLCA investigation in PBC.

Conclusion

This compound represents an important detoxification product of the hepatotoxic secondary bile acid, lithocholic acid. While direct evidence for its specific role and quantitative levels in adult primary biliary cholangitis is still emerging, the available data on related sulfated bile acids in cholestatic conditions suggest that its levels are likely altered in PBC. The detailed experimental protocols provided here for S-GLLCA quantification and for the induction of a relevant animal model offer a framework for researchers to further investigate the role of this and other sulfated bile acids in the pathogenesis and potential treatment of PBC. Understanding the dynamics of S-GLLCA and other bile acid metabolites will be crucial for developing novel diagnostic and therapeutic strategies for this complex autoimmune liver disease.

References

Investigating the enterohepatic circulation of sulfated bile acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enterohepatic Circulation of Sulfated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enterohepatic circulation of sulfated bile acids, a critical pathway in bile acid homeostasis and detoxification. The document details the transport mechanisms, regulatory signaling pathways, and key experimental methodologies used to investigate this process. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Sulfated Bile Acids and their Circulation

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The process of sulfation, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of bile acids, reduces their intestinal absorption, and enhances their excretion in feces and urine.[1][2] This modification is a key detoxification pathway, as sulfated bile acids are less toxic than their unsulfated counterparts.[1][2]

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine.[3] Approximately 95% of the bile acids secreted into the intestine are reabsorbed and returned to the liver via the portal circulation.[1][2][3] Sulfation significantly impacts this process by limiting the reabsorption of bile acids in the intestine, thereby promoting their elimination from the body.[2]

Mechanisms of Transport in Enterohepatic Circulation

The transport of sulfated bile acids across the membranes of hepatocytes (liver cells) and enterocytes (intestinal cells) is mediated by a series of specialized transporter proteins.

In the Liver (Hepatocytes):

  • Sinusoidal Uptake (Blood to Liver): The uptake of sulfated bile acids from the portal blood into hepatocytes is not as efficient as that of their unsulfated counterparts. While the Na+-Taurocholate Cotransporting Polypeptide (NTCP) is the primary transporter for conjugated bile acids, it is a weak transporter for sulfated bile acids.[2] Members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3 in humans, play a more significant role in the hepatic uptake of sulfated bile acids.[2]

  • Canalicular Efflux (Liver to Bile): The secretion of sulfated bile acids from hepatocytes into the bile is an ATP-dependent process. In rodents, Multidrug Resistance-Associated Protein 2 (MRP2) is the primary transporter for sulfated bile acids.[4] In humans, the Bile Salt Export Pump (BSEP) can also mediate the canalicular secretion of some sulfated bile acids, such as sulfated lithocholic acid derivatives.[4][5]

In the Intestine (Enterocytes):

  • Apical Absorption (Intestine to Cell): The Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the active uptake of conjugated bile acids in the terminal ileum. However, sulfation significantly reduces the affinity of bile acids for ASBT, leading to decreased intestinal reabsorption.

  • Basolateral Efflux (Cell to Blood): For the small fraction of sulfated bile acids that are absorbed by enterocytes, their export into the portal circulation is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ).[6][7][8]

The overall workflow of the enterohepatic circulation of sulfated bile acids is depicted in the following diagram.

Enterohepatic_Circulation_Sulfated_BAs Enterohepatic Circulation of Sulfated Bile Acids cluster_liver Liver (Hepatocyte) cluster_intestine Intestine (Enterocyte) Liver Sulfated Bile Acids in Hepatocyte BileCanaliculus Liver->BileCanaliculus MRP2, BSEP PortalVein PortalVein->Liver OATPs IntestineLumen Sulfated Bile Acids in Intestinal Lumen BileCanaliculus->IntestineLumen Biliary Secretion Enterocyte Sulfated Bile Acids in Enterocyte IntestineLumen->Enterocyte Limited ASBT-mediated uptake Feces Feces IntestineLumen->Feces Fecal Excretion (Major Pathway) Enterocyte->PortalVein OSTα/OSTβ

Caption: Enterohepatic circulation of sulfated bile acids.

Quantitative Data on Sulfated Bile Acids

The concentrations and transport kinetics of sulfated bile acids vary depending on the specific bile acid, its conjugation status, and the biological compartment.

Table 1: Concentrations and Proportions of Sulfated Bile Acids in Human Biological Fluids

Biological FluidConditionTotal Bile Acid ConcentrationPercentage of Sulfated Bile AcidsKey Sulfated Bile AcidsReference
Serum Healthy< 3 µmol/L< 15%Glycolithocholic acid 3α-sulfate[9][10]
CholestasisElevated0 - 82.8%Varies with disease[1]
Bile HealthyHigh< 0.5%-[1]
CholestasisVariable0.3 - 2%-[11]
Urine Healthy< 1 µmol/day40 - 70%Chenodeoxycholic acid sulfates[9][12]
CholestasisSignificantly Increased61 - 82%Chenodeoxycholic acid sulfates[11][12]
Portal Vein Fasting (Healthy)~14 µmol/L (total BAs)~4% (unsulfated lithocholic acid)Unsulfated lithocholic acid[13][14]

Table 2: Kinetic Parameters of Key Transporters for Sulfated Bile Acids

TransporterSubstrateKm (µM)Vmax (pmol/min/mg protein)Experimental SystemReference
MRP2 Taurochenodeoxycholate sulfate8.8-Rat canalicular membrane vesicles[15]
Taurolithocholate sulfate1.5-Rat canalicular membrane vesicles[15]
BSEP Taurocholate (inhibited by sulfated BAs)7.5-Sf9 cell membrane vesicles[15]
OSTα/OSTβ Taurochenodeoxycholate--OSTα/β-overexpressing cells[6]
Glycochenodeoxycholate--OSTα/β-overexpressing cells[6]

Experimental Protocols

requires a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier. This model is widely used to assess the permeability of compounds, including bile acids.

Detailed Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Prepare the transport buffer (HBSS) containing the sulfated bile acid of interest at a known concentration.

    • To measure apical-to-basolateral (A-B) transport (absorption), add the transport buffer containing the bile acid to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) transport (efflux), add the transport buffer with the bile acid to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the sulfated bile acid in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the bile acid across the monolayer.

      • A is the surface area of the Transwell® insert.

      • C0 is the initial concentration of the bile acid in the donor chamber.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_exp Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with HBSS C->D E Add sulfated bile acid to donor chamber D->E F Incubate at 37°C E->F G Collect samples from receiver chamber at time points F->G H Quantify bile acid concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I

Caption: Workflow for Caco-2 cell permeability assay.

Ex Vivo Model: Isolated Perfused Rat Liver

This model allows for the study of hepatic uptake, metabolism, and biliary excretion of sulfated bile acids in a controlled environment, free from systemic influences.

Detailed Protocol:

  • Surgical Preparation:

    • Anesthetize a rat (e.g., with an intraperitoneal injection of ketamine/xylazine).[5]

    • Perform a midline laparotomy to expose the abdominal organs.

    • Cannulate the bile duct with polyethylene tubing to collect bile.[5]

    • Cannulate the portal vein and the thoracic vena cava.[5]

  • Perfusion:

    • Transfer the cannulated liver to a perfusion chamber maintained at 37°C.

    • Perfuse the liver via the portal vein with a Krebs-Henseleit bicarbonate buffer (pH 7.4) supplemented with glucose, amino acids, and bovine serum albumin. The perfusate should be continuously gassed with 95% O2 / 5% CO2.[16]

    • Maintain a constant perfusion pressure (e.g., 12-15 cm H2O) or flow rate (e.g., 3-4 mL/min/g liver).[16]

    • Allow the liver to stabilize for a period (e.g., 20-30 minutes) before introducing the sulfated bile acid.

  • Experiment and Sample Collection:

    • Introduce the sulfated bile acid into the perfusate at a specific concentration.

    • Collect bile samples at regular intervals (e.g., every 5-10 minutes).

    • Collect perfusate samples from the effluent draining from the vena cava.

    • At the end of the experiment, the liver can be harvested for tissue analysis.

  • Sample Analysis:

    • Measure the volume of bile and perfusate samples.

    • Quantify the concentration of the parent sulfated bile acid and any potential metabolites in the bile, perfusate, and liver tissue using LC-MS/MS.

    • Assess liver viability throughout the experiment by monitoring parameters such as perfusate flow rate, bile production, and lactate dehydrogenase (LDH) release.

Perfused_Liver_Workflow Isolated Perfused Rat Liver Workflow Reservoir Perfusate Reservoir (with Sulfated Bile Acid) Pump Pump Reservoir->Pump Perfusate Liver Isolated Rat Liver Pump->Liver Portal Vein Cannula BileCollection Bile Collection Liver->BileCollection Bile Duct Cannula PerfusateCollection Perfusate Effluent Collection Liver->PerfusateCollection Vena Cava Cannula

Caption: Workflow for isolated perfused rat liver experiment.

In Vivo Model: In Situ Intestinal Perfusion in Rats

This technique allows for the direct measurement of intestinal absorption of sulfated bile acids in a living animal with an intact blood supply.

Detailed Protocol:

  • Surgical Preparation:

    • Fast the rat overnight with free access to water.

    • Anesthetize the rat and maintain its body temperature at 37°C.

    • Perform a midline abdominal incision to expose the small intestine.

    • Select a segment of the intestine (e.g., jejunum or ileum) of a specific length (e.g., 10-20 cm).

    • Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.[17]

  • Perfusion:

    • Gently flush the intestinal segment with warm saline to remove its contents.

    • Perfuse the segment with a Krebs-Ringer buffer (pH 6.5-7.4) containing the sulfated bile acid at a known concentration and a non-absorbable marker (e.g., [14C]-polyethylene glycol 4000) to correct for water flux.[17][18]

    • Maintain a constant flow rate (e.g., 0.2-0.5 mL/min) using a perfusion pump.[17]

  • Sample Collection:

    • Collect the perfusate exiting the distal cannula at regular intervals.

    • Blood samples can be collected from the portal vein or a systemic vessel to determine the appearance of the absorbed bile acid in the circulation.

  • Data Analysis:

    • Measure the concentration of the sulfated bile acid and the non-absorbable marker in the collected perfusate samples.

    • Calculate the net water flux and correct the bile acid concentrations accordingly.

    • Determine the intestinal permeability or absorption rate of the sulfated bile acid.

Regulatory Signaling Pathways

The expression of the transporters involved in the enterohepatic circulation of sulfated bile acids is tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). These receptors act as sensors for bile acids and xenobiotics, respectively, and modulate gene expression to maintain bile acid homeostasis.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is activated by bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand.[19][20] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[2]

Key regulatory actions of FXR:

  • In the Liver:

    • Upregulates BSEP and MRP2: FXR activation increases the expression of BSEP and MRP2, promoting the efflux of bile acids from hepatocytes into the bile.[18][21]

    • Downregulates NTCP: FXR activation indirectly represses the expression of NTCP, the main uptake transporter for conjugated bile acids, thereby reducing their entry into hepatocytes.[22]

    • Induces Small Heterodimer Partner (SHP): FXR induces the expression of SHP, a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This provides a negative feedback mechanism to control bile acid production.[22]

  • In the Intestine:

    • Upregulates OSTα/OSTβ: FXR activation induces the expression of OSTα and OSTβ, facilitating the transport of reabsorbed bile acids from the enterocytes into the portal circulation.[7][23]

    • Downregulates ASBT: FXR activation leads to the repression of ASBT expression, reducing the uptake of bile acids from the intestinal lumen.[19][20][24]

    • Induces Fibroblast Growth Factor 19 (FGF19): In humans, intestinal FXR activation induces the secretion of FGF19, which travels to the liver and signals through the FGFR4/β-Klotho receptor complex to repress CYP7A1 expression.[22]

FXR_Signaling FXR Signaling Pathway in Bile Acid Homeostasis cluster_liver Hepatocyte cluster_intestine Enterocyte FXR_L FXR/RXR BSEP BSEP Gene FXR_L->BSEP Upregulates MRP2 MRP2 Gene FXR_L->MRP2 Upregulates SHP SHP Gene FXR_L->SHP Induces NTCP NTCP Gene SHP->NTCP Inhibits CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits FXR_I FXR/RXR OST OSTα/β Gene FXR_I->OST Upregulates ASBT ASBT Gene FXR_I->ASBT Downregulates FGF19 FGF19 Gene FXR_I->FGF19 Induces FGF19->CYP7A1 Inhibits (in liver) BileAcids Bile Acids BileAcids->FXR_L Activates BileAcids->FXR_I Activates

Caption: FXR signaling in the liver and intestine.

Pregnane X Receptor (PXR) Signaling

PXR is another nuclear receptor that is activated by a wide range of xenobiotics and some endogenous compounds, including lithocholic acid (LCA), a secondary bile acid. PXR plays a crucial role in the detoxification and clearance of potentially harmful substances.

Key regulatory actions of PXR:

  • Induces Phase I and Phase II Metabolizing Enzymes: PXR activation upregulates the expression of cytochrome P450 enzymes (e.g., CYP3A4) and conjugation enzymes (e.g., sulfotransferases and UDP-glucuronosyltransferases), which are involved in the hydroxylation, sulfation, and glucuronidation of bile acids, rendering them more water-soluble and easier to excrete.

  • Regulates Transporter Expression: PXR can also influence the expression of bile acid transporters. For instance, PXR activation can induce the expression of MRP2 and MRP3, contributing to the efflux of sulfated and glucuronidated bile acids.

The coordinated regulation by FXR and PXR ensures a robust response to fluctuations in bile acid levels and exposure to xenobiotics, thereby protecting the liver from bile acid-induced toxicity.

Conclusion

The enterohepatic circulation of sulfated bile acids is a complex and highly regulated process that is integral to bile acid homeostasis and detoxification. A thorough understanding of the transporters involved, their quantitative contribution, and the intricate signaling pathways that govern their expression is essential for researchers and professionals in drug development. The experimental models and protocols detailed in this guide provide a framework for investigating the impact of new chemical entities on this critical physiological pathway, ultimately aiding in the development of safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sulfoglycolithocholic Acid in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (S-GLCA), also known as sulfolithocholylglycine, is a sulfated, glycine-conjugated secondary bile acid. It is formed in the liver from glycolithocholic acid.[1] In healthy individuals, S-GLCA is present at low concentrations in serum. However, its levels can be significantly elevated in various hepatobiliary diseases, particularly those involving cholestasis.[2][3][4] Elevated serum concentrations of S-GLCA are considered a potential biomarker for liver dysfunction and cholestatic liver injury.[5][6] The accurate and precise quantification of S-GLCA in serum is crucial for clinical research, understanding disease pathogenesis, and in the development of therapeutic agents for liver diseases.

This document provides a detailed protocol for the quantitative analysis of S-GLCA in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[7]

Principle of the Method

The quantitative analysis of this compound (S-GLCA) in serum is performed using a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The workflow involves the following key steps:

  • Sample Preparation: Serum proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol) to release the protein-bound S-GLCA. A stable isotope-labeled internal standard (SIL-IS), such as Glycolithocholic acid-d4, is added at the beginning of the sample preparation process to correct for matrix effects and variations in sample recovery.[8][9]

  • Chromatographic Separation: The prepared sample is injected into a reverse-phase liquid chromatography system. A C18 analytical column is used to separate S-GLCA from other endogenous serum components.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both S-GLCA and the SIL-IS are monitored.

  • Quantification: The concentration of S-GLCA in the serum sample is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio to a calibration curve prepared with known concentrations of S-GLCA.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (S-GLCA) in human serum from various studies. These values can serve as a reference for expected ranges in different populations.

Population/Condition S-GLCA Concentration (mean ± SD) Unit Notes Reference
Healthy Controls (Fasting)16.61 ± 12.84ng/100mlConverted from original data[10]
Healthy Controls (Postprandial)21.95 ± 15.98ng/100mlConverted from original data[10]
Healthy SubjectsUndetectable to 1.9µmol/L[11]
Acute Viral Hepatitis282.26 ± 170.05ng/100mlSignificant elevation[10]
Chronic Active Hepatitis94.34 ± 94.89ng/100mlElevated levels[10]
Liver Cirrhosis169.31 ± 171.80 (for a related compound)ng/100mlElevated levels[10]
Cholestasis> 1.2µmol/LIndicative of cholestasis[2]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Glycolithocholic acid-d4 (or other suitable deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human serum (drug-free, for calibration curve and quality controls)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

  • C18 analytical column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm)[7]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (e.g., Glycolithocholic acid-d4) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

Serum Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of serum into the corresponding tube.

  • Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, gas flow, temperature).

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) *
    This compound (Quantifier) 512.3 432.3 Optimize (e.g., 20-30)
    This compound (Qualifier) 512.3 97.0 Optimize (e.g., 40-50)

    | Glycolithocholic acid-d4 (IS) | 436.3 | 74.0 | Optimize (e.g., 20-30) |

*Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

The product ion at m/z 432.3 corresponds to the loss of SO₃ (80 Da) from the precursor ion. The product ion at m/z 97.0 corresponds to the HSO₄⁻ fragment, which is characteristic of sulfated compounds.[7]

Visualizations

experimental_workflow serum_sample Serum Sample (50 µL) add_is Add Internal Standard (IS) serum_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis metabolic_pathway cholesterol Cholesterol lithocholic_acid Lithocholic Acid (Secondary Bile Acid) cholesterol->lithocholic_acid Gut Microbiota glycolithocholic_acid Glycolithocholic Acid lithocholic_acid->glycolithocholic_acid Glycine Conjugation (Liver) sglca This compound (S-GLCA) glycolithocholic_acid->sglca Sulfation (Liver)

References

Application Note: Quantitative Analysis of Sulfoglycolithocholic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated and glycine-conjugated secondary bile acid. Its quantification in biological matrices is crucial for research in liver diseases, cholestasis, and drug-induced liver injury. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of SGLCA in human plasma. The method utilizes a straightforward protein precipitation and solid-phase extraction (SPE) sample preparation protocol, followed by rapid and selective LC-MS/MS analysis.

Analytical Workflow

The overall analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Add Acetonitrile spe Solid-Phase Extraction (SPE Cleanup) ppt->spe Load Supernatant evap Evaporation & Reconstitution spe->evap Elute final_sample Final Sample for Injection evap->final_sample Reconstitute lc UPLC Separation (C18 Column) final_sample->lc Inject ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms Eluent data Data Acquisition & Processing ms->data Ion Detection

Caption: Experimental workflow for SGLCA analysis.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., d4-Glycocholic acid)

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry Conditions:

The analysis is performed in negative ion electrospray ionization mode (ESI-). Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterSetting
Ionization Mode Negative ESI
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
SGLCA 455.397.01004530
IS (d4-GCA) 468.374.01005035

Note: The precursor for SGLCA is based on the deprotonated molecule [M-H]⁻. The product ion at m/z 97 corresponds to the sulfate group ([HSO₄]⁻). The internal standard MRM transition is an example and should be optimized based on the selected standard.

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

Calibration Curve Summary:

AnalyteConcentration Range (ng/mL)R² Value
SGLCA1 - 1000>0.995

Precision and Accuracy:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585 - 115
Low QC3<15<1585 - 115
Mid QC100<15<1585 - 115
High QC800<15<1585 - 115
Signaling Pathway Context

This compound is a product of bile acid metabolism and detoxification pathways in the liver.

Bile_Acid_Metabolism LCA Lithocholic Acid (LCA) GLCA Glycolithocholic Acid (GLCA) LCA->GLCA Glycine Conjugation SGLCA This compound (SGLCA) GLCA->SGLCA Sulfation SULT2A1 SULT2A1 BAAT BAAT

Caption: Simplified pathway of SGLCA formation.

This LC-MS/MS method provides a reliable tool for the quantitative analysis of this compound in human plasma, supporting further research into its physiological and pathological roles.

Solid-Phase Extraction Protocol for Sulfated Bile Acids from Urine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfated bile acids are crucial metabolites in the detoxification and elimination pathways of bile acids, particularly under cholestatic conditions.[1] Their hydrophilic nature, due to the sulfate group, facilitates their excretion in urine.[1] Accurate quantification of sulfated bile acids in urine is vital for diagnosing and monitoring hepatobiliary diseases, as well as in drug development to assess potential drug-induced liver injury. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of these analytes from complex biological matrices like urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This application note provides detailed protocols for the solid-phase extraction of sulfated bile acids from human urine using two common types of sorbents: a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent and a mixed-mode anion exchange sorbent. It also includes a summary of reported quantitative data to aid in method selection and validation.

Sorbent Selection Considerations

The choice of SPE sorbent is critical for achieving high recovery and sample cleanliness.

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These sorbents, often based on a hydrophilic-lipophilic balanced copolymer, are effective at retaining a broad spectrum of compounds, including both hydrophobic and more hydrophilic molecules like sulfated bile acids.[1] They are generally stable over a wide pH range and are not prone to deconditioning if the sorbent bed runs dry, which can improve reproducibility.

  • Mixed-Mode Anion Exchange Sorbents (e.g., Oasis MAX, Strata-X-A): These sorbents combine reversed-phase and anion exchange retention mechanisms. The anion exchange functionality specifically targets acidic compounds like sulfated bile acids (which are negatively charged at neutral pH). This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts by effectively removing neutral and basic interferences.

Experimental Protocols

Below are two detailed protocols for the solid-phase extraction of sulfated bile acids from urine.

Protocol 1: Using a Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent

This protocol is adapted from a validated method for the analysis of 16 sulfated bile acids in human urine using Waters Oasis HLB SPE cartridges.[1]

Materials:

  • Waters Oasis HLB SPE Cartridges (30 mg, 1 mL)

  • Human Urine Samples

  • Phosphate Buffered Saline (PBS), 50 mmol/L, pH 7.0

  • Methanol (HPLC grade)

  • Deionized Water

  • Internal Standard (IS) solution (e.g., a deuterated sulfated bile acid)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

    • Dilute 200 µL of the urine supernatant with 800 µL of 50 mmol/L PBS (pH 7.0) containing the internal standard.[1]

    • Vortex the mixture thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge by passing 1 mL of methanol through the sorbent bed.

    • Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the entire 1 mL of the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elution:

    • Elute the sulfated bile acids with 1.5 mL of 50% methanol in water.[1] The presence of water in the elution solvent is crucial for the efficient recovery of the more hydrophilic sulfated bile acids.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 1.0 mL) of a solution compatible with your LC-MS/MS system (e.g., 9:1 v/v 0.1% formic acid in methanol).[1]

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: General Protocol for a Mixed-Mode Strong Anion Exchange Sorbent

This is a general protocol based on the principles of mixed-mode anion exchange for the extraction of acidic compounds. This should be optimized for the specific sorbent and target analytes.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridge (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)

  • Human Urine Samples

  • Methanol (HPLC grade)

  • Deionized Water

  • A weak buffer (e.g., 25 mM Ammonium Acetate, pH 6-7)

  • Acidified elution solvent (e.g., 5% Formic Acid in Methanol)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw, vortex, and centrifuge urine samples as described in Protocol 1.

    • Dilute the urine sample 1:1 with a weak buffer (e.g., 25 mM Ammonium Acetate) to ensure the sulfated bile acids are ionized (pH should be above their pKa).

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of the weak buffer (e.g., 25 mM Ammonium Acetate, pH 6-7).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: Pass 1 mL of the weak buffer to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-acidic interferences. The strong ionic bond between the sorbent and the sulfated bile acids should prevent their elution during this step.

  • Elution:

    • Elute the sulfated bile acids by passing 1-2 mL of an acidified organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the charge on the sulfated bile acids, disrupting the ionic interaction and allowing for their elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method.

Quantitative Data

The following tables summarize validation data for the quantification of sulfated bile acids from urine using SPE, as reported in the literature.

Table 1: Method Validation Data for Sulfated Bile Acids using Oasis HLB SPE. [1]

AnalyteLinearity Range (ng/mL)Recovery (%)LOD (µg/µL)
Lithocholic acid 3-sulfate (LCA-3S)9.0 - 1080.0> 0.99993 - 975
Glycolithocholic acid 3-sulfate (GLCA-3S)9.3 - 1123.3> 0.99993 - 975
Taurolithocholic acid 3-sulfate (TLCA-3S)9.7 - 998.0> 0.99993 - 975

Table 2: Method Validation Data for Sulfated Bile Acids using SPE and LC-MS/MS.

AnalyteIntra-day Precision (%)Inter-day Precision (%)Intra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)
LCA-S1.02 - 11.070.42 - 11.4785.75 - 108.9086.76 - 110.9990.49 - 113.99
GLCA-S1.02 - 11.070.42 - 11.4785.75 - 108.9086.76 - 110.9990.49 - 113.99
TLCA-S1.02 - 11.070.42 - 11.4785.75 - 108.9086.76 - 110.9990.49 - 113.99
GCDCA-S1.02 - 11.070.42 - 11.4785.75 - 108.9086.76 - 110.9990.49 - 113.99
GDCA-S1.02 - 11.070.42 - 11.4785.75 - 108.9086.76 - 110.9990.49 - 113.99

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of sulfated bile acids from urine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Collection Centrifuge Centrifugation (10,000 x g, 10 min) Urine->Centrifuge Dilute Dilution & IS Spiking (e.g., with PBS pH 7.0) Centrifuge->Dilute Load 2. Sample Loading Dilute->Load Condition 1. Cartridge Conditioning (Methanol then Water) Condition->Load Wash 3. Washing (e.g., Water) Load->Wash Elute 4. Elution (e.g., 50% Methanol) Wash->Elute Drydown Evaporation to Dryness Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes & Protocols: High-Performance Liquid Chromatography for the Separation of Bile Acid Sulfates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of bile acid sulfates using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bile acids are crucial for lipid digestion and absorption. Their sulfated metabolites play a significant role in the detoxification and elimination of bile acids, particularly in cholestatic conditions. Accurate quantification of individual bile acid sulfates in biological matrices is essential for understanding liver function, diagnosing hepatobiliary diseases, and in drug development for assessing potential drug-induced liver injury. High-performance liquid chromatography, especially when coupled with mass spectrometry, offers a sensitive and specific method for the analysis of these compounds.

Signaling Pathway: Bile Acid Sulfation and Elimination

Sulfation is a major metabolic pathway for the detoxification and elimination of bile acids. This process, primarily occurring in the liver, increases the water solubility of bile acids, which facilitates their excretion in urine and feces and reduces their intestinal reabsorption and potential toxicity. The sulfation of bile acids is catalyzed by sulfotransferase enzymes, with SULT2A1 being a key enzyme in humans.

BileAcidSulfation cluster_excretion Elimination Pathways BileAcids Bile Acids (e.g., LCA, DCA, CDCA, CA) SULT2A1 SULT2A1 BileAcids->SULT2A1 Sulfation SulfatedBAs Sulfated Bile Acids (Bile Acid-3-Sulfates) SULT2A1->SulfatedBAs Urine Urinary Excretion SulfatedBAs->Urine Increased Renal Clearance Feces Fecal Excretion SulfatedBAs->Feces Reduced Intestinal Reabsorption

Bile Acid Sulfation Pathway

Experimental Workflow for Bile Acid Sulfate Analysis

The analysis of bile acid sulfates from biological samples typically involves sample preparation to extract the analytes and remove interferences, followed by separation and detection using HPLC or LC-MS/MS, and subsequent data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine, Feces, Tissue) Extraction Extraction (Protein Precipitation, SPE, LLE) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

General Experimental Workflow

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required level of cleanliness.

A. Protein Precipitation (for Serum and Plasma) [1][2][3]

This is a rapid method for removing proteins from serum or plasma samples.

  • To 50 µL of serum or plasma, add 150 µL of cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., deuterated bile acid sulfates).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) (for Urine and Bile) [1]

SPE provides a cleaner extract compared to protein precipitation and is suitable for more complex matrices like urine and bile.

  • Dilute the urine or bile sample 1:1 with the loading buffer (e.g., 0.1% formic acid in water).

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the bile acid sulfates with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

C. Fecal Bile Acid Extraction (for Feces) [4]

This protocol is adapted for the complex nature of fecal samples.

  • Lyophilize a known weight of the fecal sample.

  • Homogenize the lyophilized sample in a suitable solvent (e.g., 75% ethanol).

  • Perform a solid-liquid extraction by shaking or sonication.

  • Centrifuge to pellet the solid debris.

  • The supernatant can be further purified by SPE as described above.

Protocol 2: HPLC and LC-MS/MS Analysis

This section provides typical HPLC and LC-MS/MS conditions for the separation and detection of bile acid sulfates.

A. HPLC Conditions

A reversed-phase C18 column is commonly used for the separation of bile acid sulfates.[5][6]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate/formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 90-95%) over 15-25 minutes to elute the more hydrophobic bile acids.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

B. Mass Spectrometry Conditions

Tandem mass spectrometry operating in negative ion mode is highly sensitive and specific for the detection of bile acid sulfates.[1][3][7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon

MRM Transitions: The precursor ion for sulfated bile acids is [M-H]⁻. The product ions for quantification are typically m/z 80 (SO₃⁻) or m/z 97 (HSO₄⁻). Specific precursor-to-product ion transitions need to be optimized for each individual bile acid sulfate.

Data Presentation

The following tables summarize typical quantitative data for the HPLC separation of bile acid sulfates. Note that retention times can vary significantly depending on the specific HPLC system, column, and mobile phase composition.

Table 1: Example Retention Times of Bile Acid Sulfates

AnalyteRetention Time (min)
Taurolithocholic acid-3-sulfate (TLCA-S)~10.5
Glycolithocholic acid-3-sulfate (GLCA-S)~11.2
Taurochenodeoxycholic acid-3-sulfate (TCDCA-S)~12.8
Glycochenodeoxycholic acid-3-sulfate (GCDCA-S)~13.5
Taurocholic acid-3-sulfate (TCA-S)~14.2
Glycocholic acid-3-sulfate (GCA-S)~15.0

Table 2: Performance Characteristics of a Typical LC-MS/MS Method [1][3]

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The protocols and data presented provide a comprehensive guide for the separation and quantification of bile acid sulfates using HPLC and LC-MS/MS. The successful implementation of these methods will enable researchers and scientists to accurately measure these important metabolites in various biological matrices, contributing to a better understanding of their roles in health and disease. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context.

References

Application Note and Protocols: Synthesis and Application of Stable Isotope-Labeled Sulfoglycolithocholic Acid for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the synthesis of stable isotope-labeled sulfoglycolithocholic acid (S-GLCA) and its application as an internal standard for quantitative mass spectrometry. Sulfated bile acids are critical in diagnosing and understanding various hepatobiliary and metabolic diseases. The use of a stable isotope-labeled internal standard, such as S-GLCA-d4, is essential for accurate and precise quantification in complex biological matrices. This note offers a representative synthesis protocol, characterization data, and a detailed workflow for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

This compound is a secondary bile acid that undergoes conjugation with glycine and sulfation in the liver. This process enhances its water solubility and facilitates its excretion, playing a crucial role in detoxifying the more hydrophobic and potentially toxic lithocholic acid.[1][2] Altered levels of sulfated bile acids in serum and urine are associated with conditions like cholestasis, non-alcoholic steatohepatitis (NASH), and other forms of drug-induced liver injury.[3][4]

Accurate quantification of endogenous bile acids in biological samples is challenging due to matrix effects in mass spectrometry. The stable isotope dilution technique, which employs a co-eluting, stable isotope-labeled (SIL) analogue of the analyte as an internal standard, is the gold standard for correcting these variations.[4][5] Commercially available standards like Glycolithocholic acid, 3-sulfate (GLCA-3S) disodium salt (2,2,4,4-D4) are utilized for this purpose.[6] This document outlines a representative protocol for the synthesis of such a standard and its application in research and drug development.

Synthesis of this compound-d4 (S-GLCA-d4)

The synthesis of S-GLCA-d4 can be approached as a two-step process starting from the commercially available Glycolithocholic acid-d4 (GLCA-d4).

Step 1: Glycolithocholic acid-d4 (GLCA-d4) starting material The synthesis begins with a stable isotope-labeled precursor, Glycolithocholic acid-d4 (GLCA-d4), where deuterium atoms are typically incorporated at positions non-exchangeable under physiological or chemical reaction conditions.[7]

Step 2: Sulfation of Glycolithocholic acid-d4 The key step is the sulfation at the 3-hydroxyl group of the steroid nucleus. This is typically achieved using a sulfating agent like a sulfur trioxide-pyridine complex in an aprotic solvent.

Experimental Protocol: Synthesis of S-GLCA-d4
  • Dissolution: Dissolve Glycolithocholic acid-d4 (100 mg, 1.0 eq) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Addition of Sulfating Agent: Add sulfur trioxide-pyridine complex (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding cold water (20 mL).

  • Purification:

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • The desired sulfated product, being highly polar, will remain in the aqueous layer.

    • Purify the aqueous layer using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

  • Isolation: Lyophilize the purified fractions containing the product to obtain S-GLCA-d4 as a white solid (typically as a sodium or pyridinium salt).

Visualization of Synthesis Workflow

Diagram 1: Synthesis Workflow for S-GLCA-d4 cluster_synthesis Chemical Synthesis A Glycolithocholic Acid-d4 (Precursor) C Reaction in Pyridine A->C B Sulfur Trioxide-Pyridine Complex (Reagent) B->C D Quenching & Purification (SPE / HPLC) C->D E This compound-d4 (Final Product) D->E

Caption: Diagram 1: Synthesis Workflow for S-GLCA-d4.

Characterization and Data

The synthesized S-GLCA-d4 standard must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and position of sulfation.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Table 1: Expected Quantitative Data for S-GLCA-d4 Synthesis
ParameterExpected ValueMethod of Analysis
Yield 70-85%Gravimetric
Chemical Purity >98%HPLC-UV/CAD
Isotopic Purity >98%LC-MS
Molecular Weight (d4) 517.7 g/mol (free acid)High-Resolution MS
Mass Transition (MRM) m/z 516.3 → 97.0 (sulfate)Tandem MS (Negative Ion)

Application Protocol: Quantification of Endogenous S-GLCA

The synthesized S-GLCA-d4 is used as an internal standard (IS) for the quantification of endogenous S-GLCA in biological samples like serum or plasma.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
  • Sample Collection: Collect blood samples and process to obtain serum or plasma. Store at -80°C until analysis.

  • Standard Preparation: Prepare a stock solution of S-GLCA-d4 (IS) in methanol. Create a working solution at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation & Extraction):

    • Thaw 50 µL of the biological sample (e.g., serum) on ice.

    • Add 10 µL of the S-GLCA-d4 internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Perform a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a non-polar mobile phase (e.g., acetonitrile).

    • Use a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[8]

    • Monitor the transitions for both the endogenous analyte and the stable isotope-labeled standard.

Table 2: Representative LC-MS/MS Parameters
ParameterS-GLCA (Endogenous)S-GLCA-d4 (Internal Standard)
Precursor Ion (m/z) 512.3516.3
Product Ion (m/z) 97.0 (Sulfate fragment)97.0 (Sulfate fragment)
Ionization Mode Negative ESINegative ESI
Collision Energy Optimized (e.g., -35 eV)Optimized (e.g., -35 eV)
Retention Time MatchedMatched

Visualization of Analytical Workflow

Diagram 2: Quantitative Analysis Workflow cluster_workflow LC-MS/MS Bioanalysis cluster_data Data Output A Biological Sample (e.g., Serum) B Spike with S-GLCA-d4 IS A->B C Protein Precipitation & Extraction B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing D->E F Concentration Calculation E->F G Peak Area Ratio (Analyte / IS) E->G I Endogenous S-GLCA Concentration F->I H Calibration Curve G->H H->I

Caption: Diagram 2: Quantitative Analysis Workflow.

Conclusion

The synthesis of stable isotope-labeled this compound is a crucial step for enabling robust and accurate bioanalytical methods. S-GLCA-d4 serves as an ideal internal standard, co-eluting with the endogenous analyte and effectively correcting for matrix effects and variations during sample processing and instrument analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to quantify this important bile acid in biological systems. The use of such standards is indispensable in metabolomics, clinical diagnostics, and pharmacokinetic studies.[5][9]

References

Application Notes and Protocols for Sulfoglycolithocholic Acid (SGLCA) ELISA Kit Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. As metabolites of cholesterol, bile acids play crucial roles not only in the digestion and absorption of lipids but also as signaling molecules in various metabolic pathways. The sulfation of bile acids is a significant detoxification pathway, and alterations in the levels of specific sulfated bile acids, such as SGLCA, are implicated in various hepatobiliary and gastrointestinal diseases. Accurate measurement of SGLCA in biological fluids is therefore critical for research into liver function, cholestatic liver diseases, and drug-induced liver injury.

This document provides a comprehensive guide to the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of SGLCA. It includes detailed protocols for the preparation of key reagents, assay procedures, and data analysis.

Principle of the Assay

The SGLCA ELISA is a competitive immunoassay. The basis of this assay is the competition between SGLCA in a sample and a fixed amount of SGLCA conjugated to a carrier protein (coating antigen) for a limited number of binding sites on a specific anti-SGLCA antibody.

The microplate wells are pre-coated with an SGLCA-carrier protein conjugate. During the assay, a mixture of the sample (containing unknown amounts of SGLCA) and a specific anti-SGLCA antibody is added to the wells. The SGLCA in the sample competes with the coated SGLCA for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-SGLCA antibody is then added. Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of SGLCA in the sample. The concentration of SGLCA in the samples is determined by comparing the optical density of the samples to a standard curve.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Notes
Microplates 96-well polystyrene microplatese.g., Corning, NuncHigh-binding capacity recommended.
Antibodies Custom anti-SGLCA antibody (primary)Custom antibody service providerSee Section on Immunogen Preparation.
HRP-conjugated secondary antibodye.g., Thermo Fisher, AbcamSpecific to the host species of the primary antibody.
Proteins & Peptides Bovine Serum Albumin (BSA)e.g., Sigma-AldrichFor conjugation and blocking.
Keyhole Limpet Hemocyanin (KLH)e.g., Thermo FisherCarrier protein for immunogen preparation.
Chemicals This compound (SGLCA)e.g., Cayman ChemicalFor standard curve and conjugation.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)e.g., Thermo FisherCrosslinking agent for conjugation.
N-hydroxysuccinimide (NHS)e.g., Thermo FisherStabilizer for EDC reaction.
TMB (3,3’,5,5’-Tetramethylbenzidine) Substratee.g., SeraCare, KPLFor color development.
Sulfuric Acid (H₂SO₄)e.g., Sigma-AldrichStop solution.
Tween 20e.g., Sigma-AldrichFor wash buffer.
Buffers Coating Buffer (Carbonate-Bicarbonate, pH 9.6)Prepare in-houseSee protocol for preparation.
Wash Buffer (PBS with 0.05% Tween 20)Prepare in-houseSee protocol for preparation.
Blocking Buffer (PBS with 1% BSA)Prepare in-houseSee protocol for preparation.
Assay Buffer (PBS with 0.1% BSA, 0.05% Tween 20)Prepare in-houseSee protocol for preparation.
Equipment Microplate reader---Capable of reading absorbance at 450 nm.
Microplate washer (optional)---For automated washing steps.
Pipettes and tips------
Incubator---Set to 37°C.

Experimental Protocols

Preparation of SGLCA-Carrier Protein Conjugates

a. Immunogen Preparation (SGLCA-KLH)

To generate a specific antibody against the small molecule SGLCA, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to become immunogenic. The carboxylic acid group on SGLCA can be coupled to the primary amines on KLH using a carbodiimide crosslinker like EDC.

  • Protocol:

    • Dissolve 2 mg of SGLCA in 500 µL of a 1:1 mixture of Dimethylformamide (DMF) and 0.1 M MES buffer (pH 6.0).

    • Dissolve 4 mg of KLH in 1 mL of 0.1 M MES buffer (pH 6.0).

    • Activate the SGLCA by adding 10 mg of EDC and 5 mg of NHS to the SGLCA solution. Incubate for 15 minutes at room temperature.

    • Immediately add the activated SGLCA solution to the KLH solution.

    • React for 2 hours at room temperature with gentle stirring.

    • Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted SGLCA and crosslinkers.

    • Determine the protein concentration and store the conjugate at -20°C.

b. Coating Antigen Preparation (SGLCA-BSA)

A different carrier protein, Bovine Serum Albumin (BSA), should be used for the coating antigen to avoid antibody recognition of the carrier protein itself.

  • Protocol:

    • Follow the same EDC/NHS conjugation protocol as for the immunogen, substituting KLH with BSA.

    • Dissolve 2 mg of SGLCA in 500 µL of a 1:1 mixture of DMF and 0.1 M MES buffer (pH 6.0).

    • Dissolve 4 mg of BSA in 1 mL of 0.1 M MES buffer (pH 6.0).

    • Activate the SGLCA by adding 10 mg of EDC and 5 mg of NHS to the SGLCA solution. Incubate for 15 minutes at room temperature.

    • Immediately add the activated SGLCA solution to the BSA solution.

    • React for 2 hours at room temperature with gentle stirring.

    • Purify the conjugate by dialysis against PBS (pH 7.4).

    • Determine the protein concentration and store the conjugate at -20°C.

Custom Antibody Production

The SGLCA-KLH immunogen should be used to generate a specific polyclonal or monoclonal antibody. This typically involves immunizing animals (e.g., rabbits for polyclonal, mice for monoclonal) and subsequently purifying the antibody from the serum or hybridoma supernatant. It is recommended to use a professional custom antibody production service for this step to ensure high-quality and high-specificity antibodies. The service should include screening of the antibody against the SGLCA-BSA coating antigen and testing for cross-reactivity with other relevant bile acids.

ELISA Protocol

a. Plate Coating

  • Dilute the SGLCA-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

b. Blocking

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

c. Competitive Reaction

  • Prepare SGLCA standards by serially diluting a stock solution in Assay Buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Prepare samples by diluting them in Assay Buffer as required.

  • In separate tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-SGLCA primary antibody (at its optimal dilution).

  • Incubate this mixture for 30 minutes at 37°C.

  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with 200 µL of Wash Buffer per well.

d. Detection

  • Dilute the HRP-conjugated secondary antibody to its optimal concentration in Assay Buffer.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with 200 µL of Wash Buffer per well.

e. Signal Development and Measurement

  • Add 100 µL of TMB Substrate to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of 2M Sulfuric Acid to each well.

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Presentation and Analysis

Standard Curve

The results are typically analyzed by plotting the absorbance at 450 nm against the logarithm of the SGLCA concentration for the standards. A sigmoidal curve is expected. The concentration of SGLCA in the samples can then be determined by interpolating their absorbance values on the standard curve.

Table 1: Example Standard Curve Data

SGLCA (ng/mL)Absorbance (450 nm)% B/B₀
01.500100
0.11.35090
0.51.05070
10.75050
50.30020
100.15010
500.0755

B = Absorbance of standard or sample, B₀ = Absorbance of zero standard.

Sample Data

The concentrations of SGLCA in unknown samples are calculated from the standard curve, taking into account the dilution factor of the sample.

Table 2: Example Sample Data

Sample IDDilution FactorAbsorbance (450 nm)Calculated Conc. (ng/mL)Final Conc. (ng/mL)
Sample 1100.8500.88.0
Sample 2200.6001.530.0
Sample 3101.2000.33.0

Visualizations

Bile Acid Synthesis and Sulfation Pathway

Bile_Acid_Pathway Cholesterol Cholesterol Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_BAs Liver Synthesis Secondary_BAs Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Primary_BAs->Secondary_BAs Gut Microbiota Glycine_Conj Glycine Conjugation Secondary_BAs->Glycine_Conj Glycolithocholic_Acid Glycolithocholic Acid Glycine_Conj->Glycolithocholic_Acid Sulfation Sulfation (SULT2A1) Glycolithocholic_Acid->Sulfation SGLCA This compound (SGLCA) Sulfation->SGLCA

Caption: Overview of Bile Acid Synthesis and Sulfation.

Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_readout 4. Readout Coating SGLCA-BSA conjugate coated on well Sample Sample (Free SGLCA) + Anti-SGLCA Antibody Competition Competition for antibody binding Sample->Competition Secondary_Ab Add HRP-conjugated Secondary Antibody Substrate Add TMB Substrate Secondary_Ab->Substrate Color Color Development Substrate->Color Read Measure Absorbance at 450 nm

Caption: Competitive ELISA Workflow for SGLCA.

Logical Relationship of Competitive Assay

Competitive_Logic High_SGLCA High SGLCA in Sample Less_Ab_Binding Less Antibody binds to coated SGLCA-BSA High_SGLCA->Less_Ab_Binding Low_SGLCA Low SGLCA in Sample More_Ab_Binding More Antibody binds to coated SGLCA-BSA Low_SGLCA->More_Ab_Binding Low_Signal Low Colorimetric Signal Less_Ab_Binding->Low_Signal High_Signal High Colorimetric Signal More_Ab_Binding->High_Signal

Caption: Principle of Competitive ELISA Signal.

Application Notes and Protocols for Utilizing Sulfoglycolithocholic Acid in Cholestasis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sulfoglycolithocholic acid (S-GSLCA) in the induction and study of intrahepatic cholestasis in rodent models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.

Introduction

This compound, a sulfated and glycine-conjugated derivative of the secondary bile acid lithocholic acid, serves as a valuable tool for inducing an acute model of intrahepatic cholestasis in laboratory animals.[1][2] Unlike surgical models such as bile duct ligation (BDL) or dietary induction with agents like α-naphthylisothiocyanate (ANIT), intravenous administration of S-GSLCA offers a rapid and direct method to study the pathophysiology of bile flow obstruction at the canalicular level. Understanding the mechanisms of S-GSLCA-induced cholestasis and its effects on hepatic function is crucial for screening potential therapeutic agents and elucidating the molecular pathways involved in cholestatic liver injury.

Mechanism of Action

The primary mechanism by which S-GSLCA induces cholestasis is through its precipitation with calcium ions within the bile canaliculi.[2] This leads to the formation of insoluble complexes that physically obstruct bile flow, resulting in the cessation of bile secretion and the accumulation of bile acids within hepatocytes.[2] This model is particularly useful for investigating the initial events of obstructive cholestasis and the subsequent cellular responses. While S-GSLCA's direct interaction with bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is not fully elucidated in this specific context, the resulting accumulation of endogenous bile acids will invariably engage these critical signaling pathways that regulate bile acid homeostasis, inflammation, and cellular protection.

Signaling Pathways in Cholestasis

The accumulation of bile acids during cholestasis, including that induced by S-GSLCA, activates several key signaling pathways within hepatocytes and other liver cells. TGR5, a G-protein coupled bile acid receptor, is known to play a protective role in the liver during cholestasis by modulating inflammatory responses and maintaining the integrity of the biliary epithelial barrier.

TGR5_Signaling_in_Cholestasis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm BileAcids Bile Acids (Accumulated during Cholestasis) TGR5 TGR5 BileAcids->TGR5 Activation AC Adenylate Cyclase TGR5->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to Anti_Inflammatory_Cytokines Anti-inflammatory Cytokine Production NFkB_Inhibition->Anti_Inflammatory_Cytokines Results in

TGR5 signaling pathway in response to elevated bile acids during cholestasis.

Experimental Protocols

S-GSLCA-Induced Cholestasis Model in Rats

This protocol describes the induction of acute intrahepatic cholestasis in rats via intravenous administration of S-GSLCA.

Materials:

  • This compound (S-GSLCA)

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Surgical instruments for cannulation

  • Syringe pump for infusion

  • Blood collection tubes (for serum analysis)

  • Liver tissue collection supplies (e.g., cryovials, formalin)

Experimental Workflow:

SGSLCA_Cholestasis_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Cannulation Jugular Vein and Bile Duct Cannulation Anesthesia->Cannulation Stabilization Stabilization Period (30-60 min) Cannulation->Stabilization SGSLCA_Infusion S-GSLCA Infusion (i.v.) Stabilization->SGSLCA_Infusion Monitoring Monitoring and Sample Collection (Bile, Blood) SGSLCA_Infusion->Monitoring Euthanasia Euthanasia and Tissue Collection (Liver) Monitoring->Euthanasia

Workflow for S-GSLCA-induced cholestasis experiment in rats.

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week with ad libitum access to food and water. Fast the animals overnight before the experiment, with continued access to water.

  • Anesthesia and Surgery: Anesthetize the rat using a suitable anesthetic agent. Perform a midline laparotomy to expose the common bile duct and cannulate it with polyethylene tubing to collect bile. Cannulate the jugular vein for intravenous infusion.

  • Stabilization: Allow the animal to stabilize for 30-60 minutes after surgery, during which time baseline bile flow can be measured.

  • S-GSLCA Administration: Prepare a solution of S-GSLCA in saline. Administer S-GSLCA as a single intravenous bolus injection. A dose of 24 µmol/100 g body weight has been shown to induce cholestasis in rats.[3] Alternatively, a continuous infusion can be employed.

  • Monitoring and Sample Collection:

    • Bile Flow: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) to monitor bile flow rate. A significant reduction or complete cessation of bile flow is indicative of cholestasis.

    • Blood Sampling: Collect blood samples at baseline and at various time points post-S-GSLCA administration to measure serum markers of liver injury.

  • Termination and Tissue Collection: At the end of the experimental period (e.g., 2-4 hours post-infusion), euthanize the animal. Collect the liver for histological analysis (fix in formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen).

Data Presentation

The following tables summarize the expected quantitative outcomes in an S-GSLCA-induced cholestasis model compared to a sham (saline-treated) control group. The data are representative and may vary based on the specific experimental conditions.

Table 1: Serum Biochemistry

ParameterSham ControlS-GSLCA TreatedFold Change
ALT (U/L)35 ± 5150 ± 20~4.3
AST (U/L)80 ± 10320 ± 404.0
Total Bilirubin (mg/dL)0.2 ± 0.051.5 ± 0.37.5
Total Bile Acids (µmol/L)15 ± 3150 ± 2510.0

Table 2: Biliary Parameters

ParameterSham ControlS-GSLCA Treated% Change
Bile Flow (µL/min/100g)4.5 ± 0.5< 0.5> -88%
Biliary Calcium (mM)1.0 ± 0.2Precipitated-

Conclusion

The use of this compound provides a robust and reproducible model for studying acute intrahepatic cholestasis. The detailed protocols and expected outcomes presented in these application notes offer a solid foundation for researchers to investigate the mechanisms of cholestatic liver injury and to evaluate the efficacy of novel therapeutic interventions. Careful adherence to the experimental procedures and comprehensive analysis of the suggested parameters will ensure the generation of high-quality, translatable data.

References

Application of Sulfoglycolithocholic Acid as a Biomarker for Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development and clinical practice.[1] The diagnosis of DILI is often one of exclusion, relying on the temporal association of liver injury with the initiation of a drug and the ruling out of other potential causes.[1][2] This necessitates the development of more specific and sensitive biomarkers for early detection, diagnosis, and prognosis of DILI.

Bile acids, which are synthesized in the liver and play a crucial role in lipid digestion and absorption, have emerged as a promising class of DILI biomarkers.[3][4] Alterations in the composition and concentration of serum bile acids can reflect hepatobiliary dysfunction.[5] Sulfoglycolithocholic acid (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is of particular interest. LCA itself is known to be hepatotoxic, and its sulfation is a detoxification pathway.[6] Therefore, elevated levels of S-GLCA in serum could indicate an overwhelmed detoxification capacity or cholestatic liver injury, a common phenotype of DILI.[3][7]

These application notes provide a comprehensive overview of the potential use of S-GLCA as a biomarker for DILI, including detailed protocols for its quantification in serum and an exploration of the underlying signaling pathways.

Application of S-GLCA in DILI

The primary application of S-GLCA as a biomarker is in the diagnosis and monitoring of cholestatic DILI . Cholestasis is a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of toxic bile acids.[7] Several drugs are known to cause cholestatic liver injury.[8]

Potential Clinical Utilities:

  • Early Detection of Cholestatic Injury: Elevated serum S-GLCA may serve as an early indicator of drug-induced cholestasis, potentially appearing before significant elevations in traditional liver enzymes like alkaline phosphatase (ALP).

  • Differential Diagnosis: In cases of liver injury with an unclear etiology, a distinct elevation in S-GLCA could point towards a cholestatic DILI phenotype.

  • Monitoring Drug-Induced Cholestasis: Serial measurements of S-GLCA could be used to monitor the severity and resolution of cholestatic DILI upon withdrawal of the offending drug.

While direct clinical validation of S-GLCA as a standalone DILI biomarker is ongoing, studies on sulfated bile acids as a group have shown promising results. For instance, a study on DILI patients revealed that the serum levels of glycochenodeoxycholic sulfate (GCDCS), another sulfated bile acid, were significantly higher in patients with severe DILI compared to those with mild injury and healthy controls, suggesting a correlation between sulfated bile acid levels and the degree of liver damage.[9][10]

Quantitative Data Summary

The following table summarizes the findings from a study investigating various bile acids in DILI patients, highlighting the potential of sulfated bile acids as biomarkers.

BiomarkerHealthy Controls (n=30) Mean ± SD (µmol/L)Mild DILI (n=15) Mean ± SD (µmol/L)Severe DILI (n=23) Mean ± SD (µmol/L)P-value (Severe vs. Healthy)P-value (Severe vs. Mild)
Glycochenodeoxycholic sulfate (GCDCS)0.02 ± 0.010.15 ± 0.120.45 ± 0.38< 0.05< 0.05
Glycocholic acid (GCA)0.12 ± 0.081.25 ± 1.054.89 ± 3.12< 0.05< 0.05
Taurocholic acid (TCA)0.08 ± 0.050.88 ± 0.653.21 ± 2.15< 0.05< 0.05
Tauroursodeoxycholic acid (TUDCA)0.03 ± 0.020.21 ± 0.180.75 ± 0.55< 0.05< 0.05
Glycochenodeoxycholic acid (GCDCA)0.15 ± 0.101.55 ± 1.215.55 ± 3.89< 0.05< 0.05
Taurodeoxycholic acid (TDCA)0.04 ± 0.030.35 ± 0.281.28 ± 0.88< 0.05< 0.05

Data adapted from a study on serum bile acid profiling in DILI patients.[9][10]

Experimental Protocols

Protocol 1: Quantification of S-GLCA in Human Serum by UPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established protocols for bile acid analysis.[5][11]

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d4-Glycolithocholic acid sulfate)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human serum samples

  • Microcentrifuge tubes (1.5 mL)

  • UPLC system coupled to a tandem mass spectrometer

  • UPLC column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

2. Sample Preparation (Protein Precipitation):

  • Thaw serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the internal standard working solution (concentration to be optimized).

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a UPLC vial insert.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to a UPLC vial for analysis.

3. UPLC-MS/MS Analysis:

  • UPLC Conditions (Example):

    • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B (linear gradient)

      • 8-9 min: 95% B

      • 9-9.1 min: 95-5% B (linear gradient)

      • 9.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • S-GLCA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the analytical standard)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the analytical standard)

    • Optimization: Capillary voltage, cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity for S-GLCA and the internal standard.

4. Data Analysis and Quantification:

  • Generate a calibration curve using the analytical standard of S-GLCA at various concentrations.

  • Quantify the concentration of S-GLCA in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for S-GLCA as a DILI Biomarker cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Patient_Recruitment Patient Recruitment (Suspected DILI) Blood_Sample Blood Sample Collection Patient_Recruitment->Blood_Sample Serum_Separation Serum Separation and Storage Blood_Sample->Serum_Separation Protein_Precipitation Protein Precipitation (Methanol) Serum_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Quantification Quantification of S-GLCA Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Evaluation Biomarker Evaluation (Sensitivity, Specificity) Statistical_Analysis->Biomarker_Evaluation

Caption: Workflow for S-GLCA analysis in DILI.

Signaling Pathway

The hepatotoxicity of bile acids is intricately linked to the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid homeostasis.[2][12] In a healthy liver, FXR is activated by bile acids, leading to the transcriptional regulation of genes involved in bile acid synthesis, transport, and detoxification.[12] This feedback loop prevents the accumulation of cytotoxic bile acids.

In DILI, particularly the cholestatic type, the inhibition of bile salt export pumps (e.g., BSEP) by drugs or their metabolites can lead to the intrahepatic accumulation of bile acids.[13] This can dysregulate FXR signaling. While sulfation is a detoxification mechanism, the accumulation of sulfated bile acids like S-GLCA may reflect an overwhelmed system and contribute to cellular stress.

Bile_Acid_Signaling Bile Acid Regulation via FXR and Disruption in DILI cluster_healthy Healthy Liver cluster_dili Drug-Induced Liver Injury (Cholestatic) Bile_Acids_H Bile Acids FXR_H FXR Activation Bile_Acids_H->FXR_H SHP_H SHP Upregulation FXR_H->SHP_H BSEP_H BSEP Upregulation (Bile Acid Export ↑) FXR_H->BSEP_H Activates BSEP_Inhibition BSEP Inhibition CYP7A1_H CYP7A1 Inhibition (Bile Acid Synthesis ↓) SHP_H->CYP7A1_H Inhibits Drug Hepatotoxic Drug Drug->BSEP_Inhibition Bile_Acid_Accumulation Intrahepatic Bile Acid Accumulation BSEP_Inhibition->Bile_Acid_Accumulation SGLCA_Increase ↑ S-GLCA in Serum Bile_Acid_Accumulation->SGLCA_Increase Cellular_Stress Cellular Stress & Apoptosis Bile_Acid_Accumulation->Cellular_Stress

References

Application Notes and Protocols for Cell-Based Assays to Study Sulfoglycolithocholic Acid Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. The sulfation of bile acids generally increases their water solubility and facilitates their renal and biliary elimination. Understanding the transport mechanisms of SGLCA across cellular membranes is crucial for elucidating its role in bile acid homeostasis, pathophysiology of liver diseases, and for the development of drugs that may interact with bile acid transporters. This document provides detailed application notes and protocols for conducting cell-based assays to investigate the transport of SGLCA.

The primary transporters involved in the hepatic uptake and biliary excretion of sulfated bile acids include the basolateral transporters Na+-taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene) and Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). The primary canalicular efflux transporter for bile salts is the Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene). In contrast, the Apical Sodium-Dependent Bile Acid Transporter (ASBT, SLC10A2), crucial for intestinal bile acid reabsorption, is a poor transporter of sulfated bile acids.[1]

These protocols detail methods for:

  • Uptake Assays in single-transporter expressing cell lines (e.g., HEK293) to characterize the kinetics of individual transporters (NTCP, OATP1B1, OATP1B3).

  • Vectorial Transport Assays in polarized cell monolayers (e.g., MDCK) to study the combined effects of uptake and efflux transporters (e.g., NTCP and BSEP).

  • Inhibition Assays to evaluate the potential of drug candidates to interfere with SGLCA transport.

Signaling and Transport Pathways

The transport of SGLCA into and out of hepatocytes is a coordinated process involving multiple transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.

SGLCA_Hepatocellular_Transport cluster_0 Sinusoidal Blood cluster_2 Bile Canaliculus SGLCA_blood SGLCA NTCP NTCP (SLC10A1) SGLCA_blood->NTCP Na+ OATP1B1 OATP1B1 (SLCO1B1) SGLCA_blood->OATP1B1 OATP1B3 OATP1B3 (SLCO1B3) SGLCA_blood->OATP1B3 SGLCA_cyto SGLCA NTCP->SGLCA_cyto OATP1B1->SGLCA_cyto OATP1B3->SGLCA_cyto BSEP BSEP (ABCB11) SGLCA_bile SGLCA BSEP->SGLCA_bile ATP SGLCA_cyto->BSEP

Figure 1: Hepatocellular transport pathway of this compound (SGLCA).

Experimental Workflow Overviews

The following diagrams illustrate the general workflows for the described cell-based assays.

Uptake_Assay_Workflow cluster_workflow Uptake Assay Workflow start Seed transporter-expressing HEK293 cells in 24-well plates culture Culture cells to form a confluent monolayer start->culture wash1 Wash cells with pre-warmed transport buffer culture->wash1 preincubate Pre-incubate with buffer (with or without Na+) wash1->preincubate add_substrate Add SGLCA-containing uptake buffer preincubate->add_substrate incubate Incubate for a defined time (e.g., 2-5 minutes) add_substrate->incubate stop_reaction Stop uptake by aspirating and washing with ice-cold buffer incubate->stop_reaction lyse Lyse cells stop_reaction->lyse quantify Quantify intracellular SGLCA (LC-MS/MS) and protein content lyse->quantify analyze Calculate uptake rate and determine kinetic parameters quantify->analyze

Figure 2: General workflow for an SGLCA uptake assay in transfected HEK293 cells.

Vectorial_Transport_Workflow cluster_workflow Vectorial Transport Assay Workflow start Seed double-transfected MDCK cells on Transwell inserts culture Culture cells to form a polarized, tight monolayer start->culture check_integrity Measure Transepithelial Electrical Resistance (TEER) culture->check_integrity wash Wash both apical and basolateral chambers check_integrity->wash add_substrate Add SGLCA to the basolateral (donor) chamber wash->add_substrate incubate Incubate and collect samples from apical (receiver) chamber at time points add_substrate->incubate quantify Quantify SGLCA in samples from both chambers (LC-MS/MS) incubate->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Extraction of Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Sulfoglycolithocholic acid (SGLCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the recovery and reproducibility of SGLCA in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of SGLCA.

Problem Potential Cause Recommended Solution
Low Recovery of SGLCA Inappropriate Sorbent Selection: The polarity of the sorbent may not be suitable for retaining the amphipathic SGLCA.For reversed-phase SPE, C18 sorbents are commonly used for bile acid extraction.[1] Consider using a polymeric sorbent for broader pH stability and mixed-mode interactions.
Suboptimal Sample pH: The pH of the sample may prevent efficient retention of SGLCA on the sorbent.Acidify the sample to a pH below the pKa of the sulfonic acid group to ensure it is in a less polar, more retainable form on a reversed-phase sorbent.[2][3]
Inefficient Elution: The elution solvent may be too weak to desorb SGLCA from the sorbent completely.Use a methanol-water mixture for elution; the water content helps to elute the hydrophilic sulfated bile acids.[4] Increasing the organic solvent percentage or using a stronger solvent may also improve recovery.
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.Reduce the sample volume or concentration, or use a larger SPE cartridge with a higher sorbent mass.
High Flow Rate: A fast flow rate during sample loading or elution can prevent proper interaction between SGLCA and the sorbent.Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) to allow for adequate equilibration and binding.
Poor Reproducibility Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent results.Use high-quality, reputable SPE cartridges. If packing your own, ensure a consistent and uniform packing density.
Variable Sample Matrix Effects: Differences in the composition of biological samples can affect SGLCA recovery.Implement a robust sample pre-treatment step, such as protein precipitation or filtration, to minimize matrix effects.[5]
Drying of Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded.
Presence of Impurities in Eluate Inadequate Washing Step: The wash solvent may not be strong enough to remove interfering compounds.Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to not elute the SGLCA. A low percentage of organic solvent in an aqueous wash is often effective.
Co-elution of Similar Compounds: Other bile acids or endogenous compounds with similar properties may co-elute with SGLCA.Refine the elution protocol by using a stepwise gradient of increasing solvent strength to selectively elute SGLCA.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for this compound (SGLCA) extraction?

A1: Reversed-phase C18 cartridges are a common and effective choice for the extraction of bile acids, including SGLCA, from biological samples.[1] For more complex matrices or to achieve higher purity, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange functionalities can provide enhanced selectivity.

Q2: How does the pH of my sample affect the recovery of SGLCA?

A2: The pH of your sample is a critical factor. SGLCA is an acidic compound due to its sulfonic acid group. To maximize its retention on a reversed-phase sorbent, it is advisable to acidify your sample. This suppresses the ionization of the sulfonic acid group, making the molecule less polar and enhancing its interaction with the nonpolar stationary phase.[2][3]

Q3: What is the optimal elution solvent for SGLCA?

A3: Due to the amphipathic nature of sulfated bile acids, a mixture of an organic solvent and water is often optimal for elution. Methanol is a commonly used organic solvent. Starting with a higher water content and gradually increasing the methanol concentration can help in selectively eluting SGLCA while leaving more hydrophobic impurities behind. One study on sulfated bile acids found that a 50% methanol in water solution was effective for elution.[4]

Q4: I am still getting low recovery after optimizing the SPE protocol. What else could be the issue?

A4: If you have optimized the sorbent, pH, and solvents, consider the following:

  • Sample Pre-treatment: Ensure that your sample is free of particulates and that proteins have been precipitated and removed, as these can clog the cartridge and interfere with binding.[5]

  • Flow Rate: A very high flow rate during sample loading can lead to insufficient interaction time between SGLCA and the sorbent. A slow, steady flow is recommended.

  • Elution Volume: You may not be using a sufficient volume of elution solvent to completely desorb the SGLCA from the sorbent. Try increasing the elution volume in increments.

Q5: Can I reuse my SPE cartridges for SGLCA extraction?

A5: It is generally not recommended to reuse SPE cartridges, especially when dealing with complex biological samples. Reusing cartridges can lead to cross-contamination, inconsistent recoveries, and a decrease in performance due to residual matrix components. For critical applications and to ensure high data quality, single-use cartridges are advised.

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for Sulfated Bile Acids from Aqueous Samples

This protocol is a starting point and may require optimization for your specific sample matrix and analytical requirements.

  • Sorbent: C18 SPE Cartridge

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat your sample by adjusting the pH to ~3 with formic acid.

    • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the SGLCA with 2 mL of 50% methanol in water.

    • Collect the eluate for analysis.

  • Post-Elution:

    • The collected fraction can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis by LC-MS or other techniques.

Quantitative Data on Bile Acid Recovery

The following table summarizes recovery data for bile acids using a C18 SPE column, which can be indicative of the expected recovery for SGLCA.

Analyte Class SPE Sorbent Elution Solvent Reported Recovery Rate Reference
Bile AcidsC18Methanol89.1% - 100.2%[4]

Visualizations

Experimental Workflow for SGLCA Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treatment (e.g., pH adjustment, protein precipitation) Sample->Pretreat Load 2. Sample Loading Pretreat->Load Condition 1. Conditioning (Methanol, then Water) Condition->Load Wash 3. Washing (Water, then 5% Methanol) Load->Wash Elute 4. Elution (50% Methanol) Wash->Elute Collect Collect Eluate Elute->Collect Analyze Analysis (e.g., LC-MS) Collect->Analyze

Caption: A generalized workflow for the solid-phase extraction of this compound.

Bile Acid Signaling through TGR5 and FXR

Bile_Acid_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus SGLCA This compound (Bile Acid) TGR5 TGR5 Receptor SGLCA->TGR5 Activates FXR FXR SGLCA->FXR Activates AC Adenylate Cyclase TGR5->AC FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms RXR RXR RXR->FXR_RXR DNA DNA (Bile Acid Response Elements) FXR_RXR->DNA Binds to Gene_Expression Target Gene Transcription DNA->Gene_Expression Regulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathways for bile acids like SGLCA via TGR5 and FXR.

References

Technical Support Center: Analysis of Sulfoglycolithocholic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfoglycolithocholic acid (SGLCA) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples intended for SGLCA analysis?

For long-term storage, it is highly recommended to store plasma samples at -80°C. While some analytes may show stability at -20°C for shorter periods, storage at -80°C is the best practice to ensure the integrity of bile acids, including SGLCA, over extended durations.

Q2: How many freeze-thaw cycles can plasma samples undergo before SGLCA concentrations are affected?

It is best to minimize freeze-thaw cycles. While some studies on other analytes suggest stability for a limited number of cycles, repeated freezing and thawing can lead to degradation of bile acids.[1][2] Ideally, plasma samples should be aliquoted after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, use a fresh aliquot for each experiment.

Q3: What are the critical pre-analytical factors to consider when collecting plasma for SGLCA analysis?

Several pre-analytical variables can impact the concentration of bile acids. Key factors include:

  • Fasting Status: The concentration of bile acids in plasma can be influenced by food intake. It is advisable to collect samples from subjects in a fasted state to minimize variability.

  • Anticoagulant: While both serum and plasma can be used, it is important to be consistent with the choice of anticoagulant (e.g., EDTA, heparin) as it can potentially influence analytical results.

  • Sample Handling: After collection, plasma should be separated from blood cells by centrifugation as soon as possible. Delays can lead to changes in analyte concentrations.

Stability of this compound in Plasma

While specific quantitative data for the stability of this compound (SGLCA) under various storage conditions is limited in publicly available literature, the following tables provide general guidance based on the stability of other bile acids and similar analytes in plasma. Researchers should perform their own validation studies for specific storage conditions and durations.

Table 1: General Stability of Bile Acids in Plasma at Different Temperatures

Storage TemperatureDurationGeneral Stability of Bile AcidsRecommendations for SGLCA
Room Temperature< 4 hoursProne to degradation.Process immediately. Avoid storage at this temperature.
2-8°C (Refrigerated)Up to 24 hoursShort-term stability may be acceptable for some bile acids.Recommended for short-term storage only if immediate freezing is not possible.
-20°CUp to 3 monthsGenerally acceptable for many common analytes.[3]Suitable for short to medium-term storage. For longer periods, -80°C is preferred.
-80°C> 3 monthsConsidered the optimal temperature for long-term storage of most biomolecules, including bile acids.Highly Recommended for all long-term storage to ensure sample integrity.

Table 2: Effect of Freeze-Thaw Cycles on Bile Acid Concentrations

Number of Freeze-Thaw CyclesExpected Impact on Bile Acid ConcentrationsRecommendation for SGLCA Analysis
1-3Minimal to no significant effect reported for many analytes.[1]Acceptable, but should be minimized.
4-5Potential for degradation begins to increase. A decrease in concentration of >10% was seen in some samples after the fourth cycle for certain analytes.[1]Avoid if possible. If necessary, validate for your specific assay.
>5Increased risk of significant degradation and variability in results.Not recommended. Aliquoting samples is the best practice to avoid multiple freeze-thaw cycles.

Experimental Protocol: Quantification of SGLCA in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of SGLCA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled SGLCA).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative Example)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate SGLCA from other endogenous components. For example:

    • 0-1 min: 30% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for SGLCA and the internal standard need to be determined and optimized.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Sample Solvent Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
Secondary Interactions with Column Adjust the pH of the mobile phase. Ensure the pH is appropriate for the analyte and the column chemistry.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Check for proper fitting connections.

Issue: Low Signal Intensity or High Background Noise

Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[4] Optimize the sample preparation method to better remove phospholipids and other interfering substances. Consider using a different ionization source if available.
Poor Analyte Recovery Optimize the protein precipitation and extraction steps. Ensure complete evaporation and reconstitution.
Contaminated MS Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Incorrect MS/MS Parameters Optimize the MRM transitions, collision energy, and other MS parameters for SGLCA.

Issue: Inconsistent Results or Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step.
Sample Degradation Re-evaluate storage conditions and minimize freeze-thaw cycles. Prepare fresh calibration standards and quality control samples.
Pipetting Errors Calibrate pipettes regularly. Use precise pipetting techniques.
LC System Variability Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collect_Blood Collect Blood in EDTA Tubes Centrifuge Centrifuge to Separate Plasma Collect_Blood->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Plasma on Ice Store->Thaw Retrieve from Storage Precipitate Protein Precipitation (Acetonitrile + IS) Thaw->Precipitate Centrifuge_Prep Centrifuge Precipitate->Centrifuge_Prep Evaporate Evaporate Supernatant Centrifuge_Prep->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Transfer to Autosampler Separate LC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (Negative ESI, MRM) Separate->Detect Quantify Quantify SGLCA Detect->Quantify

Caption: Experimental workflow for SGLCA analysis in plasma.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues cluster_reproducibility Reproducibility Issues Start Poor LC-MS Results Peak_Shape Tailing or Fronting? Start->Peak_Shape Intensity Low Signal or High Noise? Start->Intensity Reproducibility Inconsistent Results? Start->Reproducibility Check_Column Flush or Replace Column Peak_Shape->Check_Column Yes Check_Solvent Adjust Sample Solvent Peak_Shape->Check_Solvent Yes Check_pH Optimize Mobile Phase pH Peak_Shape->Check_pH Yes Check_Matrix Address Matrix Effects (Dilution, Optimize Cleanup) Intensity->Check_Matrix Yes Check_Recovery Optimize Sample Prep Intensity->Check_Recovery Yes Clean_Source Clean MS Source Intensity->Clean_Source Yes Standardize_Handling Standardize Protocol Reproducibility->Standardize_Handling Yes Check_Stability Evaluate Sample Stability Reproducibility->Check_Stability Yes Check_System Check LC System Integrity Reproducibility->Check_System Yes

Caption: Troubleshooting decision tree for SGLCA analysis.

References

Technical Support Center: Troubleshooting Peak Tailing for Sulfoglycolithocholic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of sulfoglycolithocholic acid. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you achieve optimal peak symmetry and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively assessed using the tailing factor or asymmetry factor (As). An ideal peak has an As of 1.0. Significant tailing is generally indicated by an As value greater than 1.2.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of the analytical method.

Q2: What are the primary chemical reasons for the peak tailing of this compound?

A2: this compound is a strongly acidic molecule due to its sulfonic acid group, with a predicted pKa around -1.1. This means it exists as an anion across a very wide pH range. In reversed-phase HPLC using silica-based columns (like C18), this anionic analyte can engage in secondary electrostatic interactions with residual silanol groups (Si-OH) on the stationary phase that are not perfectly end-capped.[2] These unwanted interactions, in addition to the primary hydrophobic retention mechanism, lead to peak tailing.

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling peak shape. While this compound remains ionized, the ionization state of the residual silanol groups on the silica stationary phase is pH-dependent (pKa ≈ 3.5-4.5). At a low mobile phase pH (typically 2-3), these silanol groups are protonated (Si-OH) and therefore less likely to interact with the anionic sulfonate group of the analyte.[2] This minimization of secondary interactions results in more symmetrical peaks.

Q4: Can the choice of HPLC column impact peak tailing for this compound?

A4: Absolutely. The choice of column is a crucial factor. Modern, high-purity silica columns (Type B silica) that are thoroughly end-capped are highly recommended as they have a significantly lower concentration of accessible, acidic silanol groups.[3] This inherently reduces the potential for secondary interactions and peak tailing. For particularly persistent tailing issues, considering alternative stationary phases, such as polymer-based columns or columns with a charged surface, may provide better peak symmetry.

Q5: What is the effect of buffer concentration in the mobile phase on peak tailing?

A5: Buffer concentration plays a significant role in achieving good peak shape. An adequate buffer concentration (typically in the range of 20-50 mM for UV detection) helps to maintain a consistent pH at the column surface and can mask the residual silanol groups, thereby reducing secondary interactions.[1][4] Insufficient buffer strength can lead to poor peak shape and reproducibility.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Troubleshooting cluster_sample Sample and Injection Parameters cluster_hardware Hardware and Connections start Peak Tailing Observed (Asymmetry Factor > 1.2) check_system System-Wide Issue Check (All peaks tailing?) start->check_system analyte_specific Analyte-Specific Issue (Only this compound tails?) check_system->analyte_specific No hardware_check Instrument Check check_system->hardware_check Yes mobile_phase Mobile Phase Optimization analyte_specific->mobile_phase column_check Column Evaluation mobile_phase->column_check If tailing persists ph_adjust Adjust pH to 2.5-3.0 mobile_phase->ph_adjust sample_check Sample and Injection Check column_check->sample_check If tailing persists column_wash Column Wash/Regeneration column_check->column_wash sample_load Reduce Sample Concentration/ Injection Volume sample_check->sample_load dead_volume Check for Dead Volume (fittings, tubing) hardware_check->dead_volume buffer_adjust Increase Buffer Strength (20-50 mM) ph_adjust->buffer_adjust end_node Symmetrical Peak Achieved (Asymmetry Factor ≈ 1.0) ph_adjust->end_node Issue Resolved organic_modifier Evaluate Organic Modifier (ACN vs. MeOH) buffer_adjust->organic_modifier buffer_adjust->end_node Issue Resolved organic_modifier->end_node Issue Resolved guard_column Check/Replace Guard Column column_wash->guard_column new_column Test with New/Different Column (High-purity, end-capped C18) guard_column->new_column new_column->end_node Issue Resolved sample_solvent Match Sample Solvent to Mobile Phase sample_load->sample_solvent sample_solvent->end_node Issue Resolved frit_blockage Inspect Column Frit dead_volume->frit_blockage frit_blockage->end_node Issue Resolved

References

Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA) in Feces

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing Sulfoglycolithocholic acid (SGLCA) and other bile acids in complex fecal samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of SGLCA from feces?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2] The fecal matrix is notoriously complex, containing a high abundance of proteins, lipids, salts, and other endogenous substances that can interfere with the analysis.[3] This interference can lead to poor data quality, inaccurate quantification, and reduced sensitivity for SGLCA.[1][4] In some cases, matrix components can even alter the chromatographic behavior of the analyte, causing shifts in retention time.[1]

Q2: What are the primary sources of matrix interference in fecal samples for bile acid analysis?

A2: The main sources of interference in fecal samples include proteins, which can bind to conjugated bile acids like SGLCA, and various lipids and salts.[3] These impurities can co-elute with SGLCA and interfere with the ionization process in the mass spectrometer's source, which is the primary cause of matrix effects.[1]

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A3: The most widely accepted method is the post-extraction spiking technique.[2] This involves comparing the peak response of an analyte spiked into the extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2] A matrix factor of <1 indicates suppression, while a factor of >1 indicates enhancement.[2]

Q4: What is the difference between minimizing and compensating for matrix effects?

A4: Minimizing matrix effects involves reducing the amount of interfering substances in the final extract through optimized sample preparation (e.g., extraction, cleanup) and chromatographic separation.[5] This is the preferred approach when high sensitivity is required. Compensating for matrix effects involves using analytical techniques to correct for the signal alteration caused by the matrix. This is typically achieved using stable isotope-labeled internal standards, matrix-matched calibration curves, or the standard addition method.[4][5] Often, a combination of both strategies is necessary for robust and accurate results.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of SGLCA

Q5: My recovery for SGLCA is poor and varies significantly between samples. What are the likely causes and how can I improve it?

A5: Low and inconsistent recovery of SGLCA is often linked to the extraction process. Key factors to consider are:

  • Sample State: Whenever possible, use wet (fresh or frozen) feces instead of dried (lyophilized) samples. Recoveries of bile acids, especially conjugated ones, have been found to be significantly lower in dried fecal samples.[3]

  • Protein Binding: SGLCA is a conjugated bile acid and can bind to proteins in the fecal matrix. Using an alkaline extraction solvent, such as 5% ammonium-ethanol, helps to break these bonds and improve extraction efficiency for conjugated and sulfated bile acids.[3]

  • Inefficient Homogenization: Fecal matter is heterogeneous. Ensure thorough homogenization of the sample in the extraction solvent using techniques like bead beating, sonication, or vortexing to maximize the release of analytes.[6][7]

  • Enzymatic Degradation: If samples are pre-incubated before extraction, endogenous enzymes from microorganisms could potentially hydrolyze or desulfate conjugated bile acids, leading to lower yields.[3]

Problem: High Signal Suppression or Enhancement in LC-MS/MS

Q6: I'm observing significant ion suppression for SGLCA. What steps can I take to reduce this interference?

A6: Significant ion suppression is a direct result of co-eluting matrix components. The following strategies can help mitigate this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) with C18 cartridges is a common and effective cleanup step for bile acids.[3][8]

  • Optimize Chromatographic Separation: Enhancing the separation between SGLCA and interfering matrix components is crucial.[3]

    • Adjust the gradient elution to better resolve the analyte from the highly polar compounds at the beginning and the highly nonpolar compounds at the end of the run.[5]

    • Consider mobile phase additives. For negative ionization mode, a weakly acidic mobile phase containing small amounts of formic acid and ammonium acetate can improve peak shape and the separation of bile acid isomers.[3]

    • Using unique organic solvents like acetone in the mobile phase can help elute problematic lipids, such as phosphatidylcholines, at the end of the run, improving method robustness over time.[9]

  • Sample Dilution: If sensitivity allows, simply diluting the final extract can reduce the concentration of interfering matrix components relative to the analyte, thereby lessening the matrix effect.

Problem: Poor Peak Shape or Shifting Retention Times

Q7: The chromatographic peak for SGLCA is broad, tailing, or its retention time shifts between injections. Why is this happening?

A7: Poor peak shape and retention time instability are often caused by residual matrix components interacting with the analytical column or the analyte itself.[1]

  • Cause: Co-eluting matrix components can alter the local pH within the column as the analyte passes, or even loosely bind to the analyte, changing its interaction with the stationary phase and thus its retention time.[1]

  • Solution: The primary solution is to implement a more rigorous sample cleanup procedure, such as the Solid-Phase Extraction (SPE) protocol detailed below, to remove these interfering substances. Additionally, ensure the column is properly equilibrated between injections and consider using a guard column to protect the analytical column from strongly retained matrix components.

Problem: Inaccurate Quantification Despite Good Chromatography

Q8: My chromatography looks clean, but my quantitative results are not accurate or reproducible. How do I correct for matrix effects?

A8: Even with good chromatography, subtle matrix effects can impact accuracy. The best way to compensate is through appropriate calibration strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS for SGLCA will have nearly identical chemical properties and chromatographic behavior and will be affected by matrix effects in the same way as the analyte, allowing for reliable correction.[5]

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, create calibration standards in a pooled, extracted blank fecal matrix. This ensures that the standards experience the same matrix effects as the unknown samples.[5][10] Using a larger pool of individual lots for the blank matrix can make it more representative of the true sample background.[10]

  • Standard Addition with Internal Standard (SA-IS): For highly complex matrices where a representative blank is unavailable, the standard addition method is very effective.[4] This involves adding known amounts of a standard to aliquots of the actual sample and extrapolating to determine the endogenous concentration. Combining this with an internal standard (SA-IS) can significantly improve quantitative accuracy.[4][11]

Experimental Protocols & Data

Protocol 1: Enhanced Extraction and Cleanup of SGLCA from Feces

This protocol combines an alkaline extraction to improve the recovery of conjugated bile acids with a C18 SPE cleanup to reduce matrix components.

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of wet fecal sample into a 2 mL tube containing ceramic beads.

    • Add 1 mL of ice-cold 5% ammonium-ethanol solution.[3]

    • Homogenize using a bead beater for 5 minutes, then sonicate for 15 minutes in a cold bath.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of ethanol followed by 5 mL of water.[8]

    • Dilute the supernatant from step 1 with 3 volumes of water and load it onto the conditioned cartridge.[8]

    • Wash the cartridge with 5 mL of 25% ethanol to remove polar impurities.[8]

    • Elute the bile acids with 5 mL of ethanol.[8]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of 50% methanol/water for LC-MS/MS analysis.[9]

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spiking method to calculate the Matrix Factor (MF).[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the SGLCA standard and its internal standard into the final reconstitution solvent (e.g., 50% methanol).

    • Set B (Post-Spiked Matrix): Process a blank fecal sample (a pooled matrix from several sources is ideal) through the entire extraction and cleanup protocol (Protocol 1). Spike the SGLCA standard and IS into the final reconstituted extract.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the SGLCA standard and IS into a blank fecal sample before starting the extraction and cleanup protocol.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF close to 1 indicates minimal matrix effect.

    • Calculate Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

      • This measures the efficiency of the extraction process.

Data Tables

Table 1: Comparison of Bile Acid Extraction Strategies from Fecal Matrix

Extraction MethodTarget AnalytesKey AdvantageReported Recovery/YieldReference
High pH Ethanol (5% Ammonium-Ethanol)Conjugated & Sulfated BAsBreaks protein-BA bonds, increasing yield for conjugated species.Higher yield for conjugated BAs compared to neutral ethanol.[3]
Ethanol ExtractionGeneral Bile AcidsSimple, single-step extraction.Effective, but lower yield for conjugated BAs vs. alkaline methods.[3][4]
Supercritical Fluid Extraction (SFE)Primary & Secondary BAsReduced solvent use and extraction time.Recoveries of 102-115% for major bile acids.[12]
Enzymatic Deconjugation + SPETotal Unconjugated BAsAllows for measurement of total bile acid pool after hydrolysis.Deconjugation reported as 90-104% efficient.[8]

Table 2: Troubleshooting Summary for SGLCA Analysis

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Sample dried/lyophilized- Strong protein binding- Inefficient homogenization- Use wet/frozen fecal samples.[3] - Employ an alkaline extraction solvent (e.g., 5% ammonium-ethanol).[3] - Use bead beating or sonication.
High Ion Suppression/Enhancement - Co-elution of matrix components (lipids, salts)- Implement SPE cleanup.[3][8] - Optimize LC gradient for better separation.[5] - Dilute the final sample extract.
Retention Time Shift - Matrix components altering column chemistry or binding to analyte- Improve sample cleanup with SPE.[1] - Use a guard column.
Inaccurate Quantification - Uncorrected matrix effects- Use a stable isotope-labeled internal standard.[5] - Develop a matrix-matched calibration curve.[10] - Employ the standard addition method.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data start_end start_end process process decision decision output output Sample Fecal Sample (Wet Preferred) Homogenize Homogenization (Bead Beating/Sonication) Sample->Homogenize Extract Alkaline Extraction (e.g., 5% NH4-Ethanol) Homogenize->Extract Homogenize->Extract Releases BAs from matrix Cleanup Sample Cleanup (SPE C18) Extract->Cleanup Extract->Cleanup Improves recovery of conjugated BAs LCMS LC-MS/MS Analysis Cleanup->LCMS Cleanup->LCMS Reduces matrix components Quant Quantification (using SIL-IS / Matrix-Matched Cal.) LCMS->Quant LCMS->Quant Compensates for remaining ME Data Final Data Quant->Data

Caption: Experimental workflow for SGLCA analysis, highlighting key steps to minimize matrix effects.

G start start problem problem solution solution Start Start Analysis Problem1 Low / Inconsistent Recovery? Start->Problem1 Solution1a Use Wet Fecal Sample Problem1->Solution1a Yes Problem2 High Matrix Effect (Ion Suppression)? Problem1->Problem2 No Solution1b Use Alkaline Extraction Solvent Solution1a->Solution1b Solution1b->Problem2 Solution2a Implement/Optimize SPE Cleanup Problem2->Solution2a Yes Problem3 Inaccurate Quantification? Problem2->Problem3 No Solution2b Optimize LC Gradient Solution2a->Solution2b Solution2b->Problem3 Solution3a Use Stable Isotope-Labeled IS Problem3->Solution3a Yes End Reliable Data Problem3->End No Solution3b Use Matrix-Matched Calibration Solution3a->Solution3b Solution3b->End

Caption: Troubleshooting decision tree for common issues in fecal SGLCA analysis.

References

Technical Support Center: Analysis of Sulfated Bile Acids by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity for sulfated bile acids in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for my sulfated bile acid standards in negative ion mode ESI-MS?

A1: Low signal intensity for sulfated bile acids, even in negative ion mode, can be attributed to several factors. Sulfated bile acids are strong acids and should readily deprotonate to form [M-H]⁻ ions. However, issues such as in-source fragmentation, suboptimal ionization source parameters, and mobile phase composition can lead to a decreased signal. Specifically, the sulfate group can be labile under certain ESI conditions, leading to fragmentation before detection. Additionally, the acidity of the mobile phase can impact the efficiency of the electrospray process for these analytes.

Q2: What are the typical MRM transitions for sulfated bile acids in negative ion mode?

A2: In negative ion mode, taurine-conjugated bile acids often show a characteristic fragment ion at m/z 80, which corresponds to [SO₃]⁻•. For glycine-conjugated and unconjugated bile acids, the fragmentation can be less specific, often involving neutral losses of water (H₂O). For sulfated bile acids, a common approach is to monitor the transition of the precursor ion to the fragment ion corresponding to the loss of SO₃ (80 Da), or to a fragment ion at m/z 97, corresponding to [HSO₄]⁻. However, for some unconjugated forms, a pseudo-MRM transition (precursor to precursor) may be necessary to achieve the best sensitivity.[1]

Q3: Can the mobile phase composition affect the signal intensity of sulfated bile acids?

A3: Absolutely. The mobile phase composition is critical for achieving good chromatographic separation and efficient ionization. The use of protic solvents like methanol and water is common. Additives such as formic acid or ammonium acetate are often used to improve peak shape and ionization efficiency. However, high concentrations of acid can sometimes suppress the signal of already acidic compounds like sulfated bile acids. It is crucial to optimize the concentration of any mobile phase additives.

Q4: Is a special type of LC column required for the analysis of sulfated bile acids?

A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of bile acids, including their sulfated forms.[1] Due to the structural similarity of many bile acid isomers, a high-efficiency column with a smaller particle size (e.g., sub-2 µm) can provide the necessary resolution to separate these closely eluting compounds.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Signal Intensity

This guide provides a systematic approach to troubleshooting low signal intensity for sulfated bile acids.

Workflow for Troubleshooting Low Signal Intensity:

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Problem Isolation & Resolution cluster_3 Outcome start Low Signal Intensity Observed check_ms Check MS Performance (Infuse Standard) start->check_ms check_lc Check LC Performance (Standard Injection) check_ms->check_lc Good Signal optimize_ms Optimize MS Parameters check_ms->optimize_ms Low/No Signal check_sample Evaluate Sample Preparation check_lc->check_sample Good Peak Shape troubleshoot_lc Troubleshoot LC System check_lc->troubleshoot_lc Poor Peak Shape/ No Peak optimize_sample_prep Optimize Sample Prep check_sample->optimize_sample_prep Low Recovery/ Matrix Effects end Signal Intensity Restored optimize_ms->end troubleshoot_lc->end optimize_sample_prep->end SPE_Optimization cluster_0 Goal cluster_1 Key Steps to Optimize cluster_2 Evaluation goal Maximize Recovery & Minimize Matrix Effects sorbent Sorbent Selection (e.g., C18, Mixed-Mode) goal->sorbent wash Wash Solvents (Polarity & Strength) goal->wash elution Elution Solvent (Strength & Volume) goal->elution recovery Calculate % Recovery sorbent->recovery matrix_effect Assess Matrix Effects (Post-extraction Spike) sorbent->matrix_effect wash->recovery wash->matrix_effect elution->recovery elution->matrix_effect BileAcidSulfation cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Products bile_acid Bile Acid (e.g., Lithocholic Acid) sult2a1 SULT2A1 bile_acid->sult2a1 paps PAPS (3'-phosphoadenosine- 5'-phosphosulfate) paps->sult2a1 sulfated_ba Sulfated Bile Acid sult2a1->sulfated_ba pap PAP (3'-phosphoadenosine-5'-phosphate) sult2a1->pap

References

Technical Support Center: Analysis of Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Sulfoglycolithocholic acid (SGLCA) during mass spectrometry analysis.

Troubleshooting Guide: Preventing In-Source Fragmentation of SGLCA

In-source fragmentation (ISF) is a common issue in electrospray ionization mass spectrometry (ESI-MS) where analyte ions fragment in the ion source before reaching the mass analyzer. This can lead to decreased sensitivity and inaccurate quantification. This guide provides a systematic approach to troubleshoot and mitigate ISF of SGLCA.

Question: I am observing significant in-source fragmentation of this compound (SGLCA) in my LC-MS/MS analysis. How can I minimize this?

Answer:

In-source fragmentation of SGLCA, a sulfated bile acid, is primarily caused by excessive energy transfer in the ion source. The sulfate group is particularly labile and prone to dissociation. To minimize fragmentation, a systematic optimization of your mass spectrometer's source parameters and liquid chromatography conditions is crucial. Follow the steps outlined below, starting with the most impactful parameters.

Step 1: Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage)

The cone voltage is the most critical parameter influencing in-source fragmentation.[1] A high cone voltage accelerates ions, causing them to collide with gas molecules and fragment.[2][3]

Recommended Action:

  • Reduce the cone voltage significantly. Start with a low value (e.g., 20 V) and gradually increase it while monitoring the precursor ion intensity and the abundance of fragment ions. The optimal cone voltage will be a compromise between efficient ion transmission and minimal fragmentation.

  • For general bile acid analysis, a cone voltage of around 60 V has been used, but for labile compounds like SGLCA, a lower value is recommended.[4]

ParameterRecommended Starting Range
Cone Voltage 20 - 60 V
Step 2: Adjust Source Temperature

High source temperatures can provide the thermal energy needed to induce fragmentation of labile molecules like SGLCA.

Recommended Action:

  • Lower the source temperature. The optimal temperature can vary between instruments. Start with a lower temperature (e.g., 120-150 °C) and assess the impact on signal intensity and fragmentation.[4][5]

  • Be aware that excessively low temperatures may lead to incomplete desolvation and reduced signal.

ParameterRecommended Starting Range
Source Temperature 120 - 300 °C
Desolvation Gas Temp. 400 - 600 °C
Step 3: Modify Liquid Chromatography (LC) Conditions

The mobile phase composition can influence ionization efficiency and analyte stability.

Recommended Action:

  • Use a mobile phase with additives that promote stable ion formation. For negative ion mode analysis of bile acids, a mobile phase containing a weak acid like formic acid or acetic acid is common.[6][7][8] Ammonium formate or acetate buffers are also frequently used.[4][8]

  • Avoid trifluoroacetic acid (TFA) if possible, as it can cause ion suppression.[3]

  • Ensure your solvents are high-purity, LC-MS grade to minimize adduct formation and background noise.[9][10]

Mobile Phase AMobile Phase B
Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAcetonitrile/Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate
Step 4: Optimize Other Source Parameters

Fine-tuning other source parameters can also help in reducing fragmentation.

Recommended Action:

  • Adjust Capillary Voltage: A typical starting point for negative ion mode is 2-3.5 kV.[4][7]

  • Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient desolvation without excessive ion activation. Typical ranges are provided in the table below.

ParameterRecommended Range
Capillary Voltage 2.0 - 3.5 kV (Negative Mode)
Nebulizer Gas Flow 35 - 50 L/h
Drying Gas Flow 800 - 1000 L/h

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Bile Acid Analysis

This protocol is a starting point for the analysis of SGLCA and can be optimized to minimize in-source fragmentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm)[4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate[4]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 60 °C[4]

  • Injection Volume: 10 µL

Mass Spectrometry (Negative Ion Mode ESI):

  • Capillary Voltage: 2.0 kV[4]

  • Cone Voltage: Start at 20 V and optimize.[1]

  • Source Temperature: 150 °C[4]

  • Desolvation Temperature: 600 °C[4]

  • Cone Gas Flow: 50 L/h[4]

  • Desolvation Gas Flow: 1000 L/h[4]

Frequently Asked Questions (FAQs)

Q1: What are the common fragment ions observed for this compound (SGLCA)?

A1: The most common in-source fragmentation of SGLCA involves the loss of the sulfo group (SO₃), resulting in a fragment ion with an m/z corresponding to Glycolithocholic acid.

Q2: Should I use positive or negative ion mode for SGLCA analysis?

A2: Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of bile acids, including sulfated ones like SGLCA, as it provides higher sensitivity.[6][7]

Q3: Can the sample preparation method affect in-source fragmentation?

A3: While sample preparation doesn't directly cause in-source fragmentation, a clean sample is crucial. High concentrations of salts or other matrix components can lead to unstable spray and ion suppression, indirectly affecting the ionization process. Using solid-phase extraction (SPE) for sample cleanup is recommended for complex biological matrices.[11]

Q4: How do I confirm that the observed fragmentation is happening in the source and not in the collision cell?

A4: To confirm in-source fragmentation, acquire a full scan mass spectrum with the collision energy set to zero (or a very low value). If you still observe the fragment ions, the fragmentation is occurring in the ion source.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound (C₂₆H₄₃NO₇S) is approximately 513.69 g/mol .

Visualizations

Troubleshooting_Workflow start Start: Significant In-Source Fragmentation of SGLCA step1 Step 1: Reduce Cone Voltage (e.g., start at 20V) start->step1 check1 Fragmentation Reduced? step1->check1 step2 Step 2: Lower Source Temperature (e.g., 120-150°C) check2 Fragmentation Reduced? step2->check2 step3 Step 3: Optimize LC Conditions (Mobile Phase Additives) check3 Fragmentation Reduced? step3->check3 step4 Step 4: Fine-Tune Other Source Parameters (Capillary Voltage, Gas Flows) end End: Minimized Fragmentation, Stable SGLCA Signal step4->end check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->step4 No check3->end Yes

Caption: Troubleshooting workflow for preventing in-source fragmentation.

SGLCA_Fragmentation_Pathway SGLCA This compound (SGLCA) [M-H]- Fragment Glycolithocholic Acid Fragment [M-H-SO3]- SGLCA->Fragment High Cone Voltage / High Temperature ISF In-Source Fragmentation (Loss of SO3)

Caption: In-source fragmentation pathway of this compound.

References

Technical Support Center: Overcoming Poor Chromatographic Resolution of Bile Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the chromatographic resolution of bile acid isomers.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic analysis of bile acid isomers.

Issue 1: Co-elution of Critical Bile Acid Isomer Pairs (e.g., Chenodeoxycholic Acid - CDCA and Deoxycholic Acid - DCA)

Q: My chromatogram shows a single peak for a critical isomer pair. How can I improve their separation?

A: Co-elution of bile acid isomers is a common challenge due to their structural similarity. Here are several strategies to improve resolution, ranging from simple mobile phase adjustments to changes in stationary phase chemistry.

1. Mobile Phase Optimization:

The composition of your mobile phase, particularly its pH and the type and concentration of additives, can significantly impact the retention and selectivity of bile acid isomers.[1][2][3][4][5]

  • Adjusting pH: The pH of the mobile phase affects the ionization state of bile acids, which in turn influences their interaction with the stationary phase. A systematic study of pH can help to optimize selectivity. For reversed-phase chromatography, operating at a pH that ensures consistent ionization of the acidic functional groups is crucial.[2]

  • Mobile Phase Additives:

    • Formic Acid: Often used as a mobile phase additive, appropriate acidification can facilitate the separation of bile acids on a reverse-phase column. However, high acidity can suppress negative ionization in mass spectrometry, particularly for unconjugated bile acids.[3]

    • Ammonium Acetate/Formate: These volatile buffers are compatible with mass spectrometry and can influence the retention of conjugated bile acids. The concentration of ammonium salts can affect the retention of taurine-conjugated bile acids on C18 columns.[1][3][4][5]

2. Stationary Phase Selection:

The choice of chromatographic column is critical for resolving bile acid isomers. While C18 columns are widely used, alternative chemistries can offer different selectivities.[1][3][4][5]

  • C18 Columns: Ethylene-bridged hybrid (BEH) C18 and high-strength silica (HSS) T3 columns are commonly employed for bile acid analysis.[1][3][4][5]

  • Alternative Chemistries: If a C18 column fails to provide adequate resolution, consider columns with different stationary phases such as:

    • Biphenyl: This phase can offer superior resolution for certain isomers, like muricholic acid (MCA) species.[6]

    • FluoroPhenyl: This chemistry provides different selectivity but may not be optimal for all isomer pairs.

    • ARC-18: This can be an alternative to standard C18 columns, potentially resolving interferences.

3. Gradient Optimization:

A well-optimized gradient elution program is essential for separating a complex mixture of bile acids.

  • Shallow Gradients: Employing a shallower gradient around the elution time of the critical isomers can increase the separation between them.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can also improve the resolution of closely eluting peaks.

4. Consider UHPLC over HPLC:

Ultra-High-Performance Liquid Chromatography (UHPLC) systems operate at higher pressures and utilize columns with smaller particle sizes (sub-2 µm) compared to traditional HPLC.[7][8][9][10] This results in:

  • Higher Resolution: Sharper and narrower peaks, leading to better separation of isomers.[8][10]

  • Faster Analysis Times: Shorter run times without compromising resolution.[8][10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My bile acid peaks are showing significant tailing/fronting. What are the potential causes and solutions?

A: Poor peak shape can compromise resolution and quantification accuracy. The following steps can help troubleshoot this issue.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the bile acids throughout the analysis.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Implement a robust sample preparation procedure and consider using a guard column.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. If the problem persists with a new column, the issue is likely elsewhere.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. This is particularly critical in UHPLC systems.

Issue 3: Low Sensitivity for Certain Bile Acid Isomers

Q: I am struggling to detect some bile acid isomers, especially unconjugated ones. How can I improve sensitivity?

A: Low sensitivity can be due to poor ionization in the mass spectrometer or suboptimal chromatographic conditions.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.[1]

    • Source Parameters: Optimize source-specific parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your target analytes.[11]

    • MRM Transitions: For tandem mass spectrometry, select the most abundant and specific multiple reaction monitoring (MRM) transitions for each bile acid. For some unconjugated bile acids that lack specific fragment ions, monitoring the precursor ion as the product ion may be necessary.[6][11]

  • Mobile Phase Composition:

    • Acidity and Ammonium Levels: High levels of acid or ammonium in the mobile phase can suppress the ESI signal for bile acids, especially unconjugated ones.[1][3][4][5] A careful balance is needed to achieve both good chromatography and good ionization.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using UHPLC for bile acid isomer analysis?

A1: UHPLC offers significant advantages over conventional HPLC for bile acid analysis, primarily due to the use of smaller particle size columns (sub-2 µm) and higher operating pressures.[7][8][9][10] The key benefits include:

  • Improved Resolution: UHPLC provides sharper peaks and better separation of closely eluting isomers.[8][10]

  • Increased Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, enhancing detection sensitivity.[8]

  • Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[8][10]

Q2: How does the choice of stationary phase affect the separation of bile acid isomers?

A2: The stationary phase chemistry plays a crucial role in the selectivity of bile acid separations. While C18 is the most common choice, it may not be optimal for all isomer pairs. Exploring different stationary phases can be a powerful tool for method development. For instance, a Biphenyl stationary phase has shown superior resolution for muricholic acid species compared to a standard C18 column.[6]

Q3: Can you provide a general starting point for a mobile phase for reversed-phase LC-MS analysis of bile acids?

A3: A common starting point for a mobile phase in reversed-phase LC-MS for bile acid analysis consists of:

  • Mobile Phase A: Water with a low concentration of a volatile additive such as formic acid (e.g., 0.1%) or ammonium acetate/formate (e.g., 1-5 mM).[2][12]

  • Mobile Phase B: An organic solvent mixture, typically acetonitrile or a combination of acetonitrile and methanol (e.g., 80:20 or 95:5 v/v), often with the same additive as Mobile Phase A.[12][13]

The optimal concentrations of additives and the gradient profile will need to be empirically determined for your specific application and instrument.

Q4: Are there alternative techniques to liquid chromatography for separating bile acid isomers?

A4: Yes, other techniques can be used, often in conjunction with mass spectrometry:

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. It can provide rapid separation of isomers that are difficult to resolve by chromatography alone.[14][15][16][17] Combining IMS with LC can provide an additional dimension of separation.

  • Differential Mobility Spectrometry (DMS): A type of ion mobility that separates ions based on their differing mobility in high and low electric fields. DMS can be used to separate isomeric and isobaric bile acids.[18][19]

  • Cyclodextrin Adducts: Forming noncovalent complexes with cyclodextrins can enhance the separation of bile acid isomers in ion mobility spectrometry.[14][15]

Data and Protocols

Comparison of Chromatographic Columns for Bile Acid Separation

The following table summarizes the performance of different HPLC column chemistries for the separation of key bile acid isomer sets.

Stationary PhaseIsomer Set 1 (GCDCA/GDCA)Isomer Set 2 (TCDCA/TDCA)Isomer Set 3 (CDCA/DCA)Notes
C18 Well ResolvedWell ResolvedWell ResolvedGood starting point, but may have matrix interference issues.[20]
Biphenyl Some SelectivitySome SelectivityNot Fully ResolvedShows good selectivity for some glycine/taurine isomers.[20]
FluoroPhenyl Co-elutingCo-elutingCo-elutingLimited selectivity for these isomer sets.[20]
ARC-18 Resolved (with optimization)Resolved (with optimization)Resolved (with optimization)Can resolve interferences seen with C18 columns.[20]
General Experimental Protocol for Bile Acid Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of bile acids in serum or plasma.

  • Sample Preparation:

    • To 50 µL of serum/plasma, add an internal standard solution containing deuterated bile acid analogs.

    • Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column suitable for bile acid separation (e.g., C18, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5, v/v) with the same additive as mobile phase A.

    • Gradient: A shallow gradient optimized to separate the target bile acid isomers.

    • Flow Rate: Dependent on the column dimensions (typically 0.3-0.6 mL/min for UHPLC).

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion ESI mode.

    • Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each bile acid.

Visualizations

Bile_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum Serum/Plasma Sample IS_add Add Internal Standards Serum->IS_add Precip Protein Precipitation (e.g., Methanol) IS_add->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Dry Evaporate to Dryness Super->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC UHPLC Separation (e.g., C18 Column) Recon->LC MS Mass Spectrometry (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: A typical experimental workflow for bile acid analysis using LC-MS/MS.

Troubleshooting_Flowchart Start Poor Resolution of Bile Acid Isomers Q1 Optimize Mobile Phase? (pH, Additives) Start->Q1 A1_Yes Adjust pH and/or Additive Concentration Q1->A1_Yes Yes Q2 Change Stationary Phase? Q1->Q2 No A1_Yes->Q2 A2_Yes Try Alternative Column (e.g., Biphenyl, ARC-18) Q2->A2_Yes Yes Q3 Optimize Gradient? Q2->Q3 No A2_Yes->Q3 A3_Yes Use Shallower Gradient or Isocratic Hold Q3->A3_Yes Yes Q4 Using UHPLC? Q3->Q4 No A3_Yes->Q4 A4_No Switch to UHPLC for Higher Resolution Q4->A4_No No End Resolution Improved Q4->End Yes A4_No->End

Caption: A logical troubleshooting flowchart for improving chromatographic resolution.

FXR_Signaling_Pathway BA Bile Acids (e.g., CDCA) FXR Farnesoid X Receptor (FXR) BA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to Gene_Exp Target Gene Expression FXRE->Gene_Exp regulates Bile_Acid_Syn ↓ Bile Acid Synthesis (CYP7A1) Gene_Exp->Bile_Acid_Syn Bile_Acid_Trans ↑ Bile Acid Transport Gene_Exp->Bile_Acid_Trans

Caption: A simplified diagram of the FXR-mediated bile acid signaling pathway.

References

Technical Support Center: Strategies to Mitigate Ion Suppression in SGLCA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGLCA (representative small molecule analyte) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Troubleshooting Guide: Common Ion Suppression Issues

This guide addresses frequent problems encountered during the analysis of SGLCA, providing potential causes and actionable solutions to mitigate ion suppression and ensure data quality.

Problem 1: Low SGLCA Signal Intensity in Matrix Samples Compared to Neat Standards

Possible Cause: Significant ion suppression from endogenous matrix components such as phospholipids, salts, and proteins that co-elute with SGLCA.[1] This interference reduces the ionization efficiency of the analyte in the MS source.[2][3]

Solutions:

  • Enhance Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to LC-MS analysis.[2][4]

    • Solid-Phase Extraction (SPE): Often the most thorough method for cleaning up complex samples. It can be tailored to selectively isolate SGLCA while effectively removing a wide range of interferences.[5]

    • Liquid-Liquid Extraction (LLE): A powerful technique for separating SGLCA from water-soluble interferences. It is particularly effective for non-polar or moderately polar compounds.

    • Protein Precipitation (PPT): A simpler but less specific method. While it removes the bulk of proteins, it may not effectively eliminate phospholipids, a major source of ion suppression.[6]

  • Optimize Chromatographic Separation:

    • Adjust Gradient Profile: Modifying the mobile phase gradient can alter the elution times of SGLCA and interfering compounds, potentially resolving them.[2]

    • Change Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can change selectivity and improve separation from matrix components.[4]

    • Modify Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.

  • Dilute the Sample: A straightforward approach is to dilute the sample, which lowers the concentration of both the analyte and matrix interferences. This is only practical if the SGLCA concentration remains above the limit of detection after dilution.

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent analytical outcomes.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE or LLE, is crucial to minimize variability in matrix effects across different samples.[5][6]

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[2]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical physicochemical properties to SGLCA and will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.[4]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to diagnosing and resolving ion suppression issues.

troubleshooting_workflow start Start: Ion Suppression Suspected (Low Signal, High Variability) check_chromatography Review Chromatogram - Peak Shape - Co-elution with Matrix start->check_chromatography optimize_lc Optimize LC Method - Modify Gradient - Change Column check_chromatography->optimize_lc Co-elution observed sample_prep Improve Sample Preparation check_chromatography->sample_prep No clear co-elution or optimization fails re_evaluate Re-evaluate Performance optimize_lc->re_evaluate re_evaluate->optimize_lc Issue Persists final_validation Final Method Validation re_evaluate->final_validation Issue Resolved select_method Select Appropriate Method PPT -> LLE -> SPE sample_prep->select_method use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) select_method->use_sil_is use_sil_is->re_evaluate

Caption: A decision tree for troubleshooting ion suppression in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as SGLCA, is diminished by the presence of co-eluting compounds from the sample matrix.[2][3] These interfering molecules compete with the analyte for ionization in the MS source, leading to a reduced signal intensity and potentially compromising the sensitivity, accuracy, and reproducibility of the analysis.

Q2: What are the primary causes of ion suppression in bioanalysis?

A2: The primary culprits of ion suppression in biological samples are endogenous matrix components that are present at high concentrations. These include:

  • Phospholipids: Abundant in plasma and serum, they are notoriously problematic due to their tendency to co-elute with a wide range of analytes.[6]

  • Salts and Buffers: Non-volatile salts from buffers can crystallize in the ion source, leading to signal instability and suppression.[1]

  • Proteins: Although largely removed by initial sample processing, residual proteins can still contribute to matrix effects.[1]

Q3: How can I determine if my SGLCA analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment.[7] This involves infusing a constant flow of a standard solution of SGLCA into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.

Q4: What are the pros and cons of the main sample preparation techniques?

A4: The choice of sample preparation is a critical balance between sample cleanliness, recovery, throughput, and cost.

TechniqueProsCons
Protein Precipitation (PPT) - Simple and fast[8]- Inexpensive[6]- High throughput- Less effective at removing phospholipids[6]- High potential for ion suppression- Dilutes the sample[6]
Liquid-Liquid Extraction (LLE) - Good removal of salts and polar interferences- Can concentrate the analyte[9]- Can be labor-intensive[9]- May have lower recovery for polar analytes[7]- Can be difficult to automate
Solid-Phase Extraction (SPE) - Highly selective and provides the cleanest extracts[5]- Excellent for removing phospholipids and other interferences[5]- Can concentrate the analyte[10]- Easily automated- More expensive than PPT and LLE[9]- Method development can be more complex[10]

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in terms of analyte recovery and reduction of matrix effects (a direct measure of ion suppression). Lower matrix effect values indicate less ion suppression.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 100+30 - 70[11]
Liquid-Liquid Extraction (LLE)70 - 9515 - 40[1]
Solid-Phase Extraction (SPE)90 - 100+< 15[1][5]

Note: Values are approximate and can vary significantly depending on the analyte, matrix, and specific protocol.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples

This protocol describes a simple and rapid method for removing the bulk of proteins from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Precipitating solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate

Procedure: [8]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS solution.

  • Add 300 µL of ice-cold precipitating solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • The sample is now ready for injection into the LC-MS system.

ppt_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix and Precipitate add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS Analysis transfer->analysis lle_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex to Partition Analyte add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis spe_workflow start Start: Plasma Sample pretreat Pre-treat Sample (Add IS, Dilute) start->pretreat condition Condition SPE Cartridge (Methanol) pretreat->condition equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_reconstitute Dry and Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

References

Validation & Comparative

Sulfoglycolithocholic Acid (S-GLCA): A Clinically Validated Biomarker for Liver Disease Compared

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the clinical validation of Sulfoglycolithocholic acid (S-GLCA) as a biomarker for liver disease, offering a comparative analysis with alternative markers and supported by experimental data.

This compound (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid, is emerging as a promising biomarker for the diagnosis and monitoring of liver diseases, particularly those with a cholestatic component. Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing cellular damage. The sulfation of bile acids is a critical detoxification pathway, and elevated levels of sulfated bile acids, including S-GLCA, in serum can indicate underlying hepatobiliary dysfunction. This guide provides a comprehensive comparison of S-GLCA with other established and novel liver disease biomarkers, supported by experimental evidence.

Comparative Analysis of Liver Disease Biomarkers

The diagnostic utility of a biomarker is often assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC). While direct comparative studies for S-GLCA are limited, data for the broader class of serum sulfated bile acids (SSBA) and other individual sulfated bile acids provide valuable insights into their performance.

Biomarker ClassSpecific Biomarker/PanelDisease ContextAUCSensitivitySpecificityReference
Sulfated Bile Acids Serum Sulfated Bile Acids (SSBA)Cholestatic InjuryGood--[1]
Glycine cholic acid 3-sulfate (GCA-3S)Intrahepatic Cholestasis of PregnancyExcellent (0.955)100%95.5%[2]
Conventional Liver Tests Alanine Aminotransferase (ALT)General Liver InjuryModerate--[3]
Aspartate Aminotransferase (AST)General Liver InjuryModerate--[3]
Alkaline Phosphatase (ALP)Cholestatic InjuryGood--[4]
Total BilirubinGeneral Liver Injury/CholestasisGood--[3]
Fibrosis Markers Hyaluronic Acid (HA)Liver Fibrosis0.728--[4]
Procollagen III N-terminal Peptide (PIIINP)Liver Fibrosis0.800--[4]
FibroTestLiver Fibrosis (HCV)0.79 (≥F2), 0.86 (F4)--[5]
Other Bile Acids Deoxycholic Acid (DCA)Inflammatory Bowel Disease0.86080.67%82.50%[6]

Note: The performance of biomarkers can vary depending on the specific liver disease, patient population, and analytical methods used. The data presented here are for illustrative purposes and are drawn from different studies.

Experimental Protocols

Quantification of Sulfated Bile Acids by UPLC-MS/MS

This protocol provides a general framework for the analysis of sulfated bile acids, including S-GLCA, in serum samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards (e.g., d4-GCA, d4-LCA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each sulfated bile acid and internal standard.

3. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the sulfated bile acid standards.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lithocholic Acid Sulfation

Lithocholic acid (LCA), a toxic secondary bile acid, undergoes detoxification in the liver primarily through amidation and sulfation. The sulfation process, which increases the water solubility of LCA and facilitates its excretion, is a critical protective mechanism against cholestatic liver injury.

Lithocholic_Acid_Sulfation cluster_gut Gut Lumen cluster_liver Hepatocyte Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Gut_Microbiota Gut Microbiota Primary_Bile_Acids->Gut_Microbiota Biotransformation Lithocholic_Acid_Unconjugated Lithocholic Acid (LCA) Glycolithocholic_Acid Glycolithocholic Acid (GLCA) Lithocholic_Acid_Unconjugated->Glycolithocholic_Acid Hepatic Uptake & Glycine Conjugation Gut_Microbiota->Lithocholic_Acid_Unconjugated Sulfoglycolithocholic_Acid This compound (S-GLCA) Glycolithocholic_Acid->Sulfoglycolithocholic_Acid Sulfation Excretion Biliary/Renal Excretion Sulfoglycolithocholic_Acid->Excretion SULT2A1 SULT2A1 SULT2A1->Sulfoglycolithocholic_Acid PAPS PAPS PAPS->SULT2A1 Sulfate Donor

Caption: Metabolic pathway of Lithocholic Acid sulfation.

Experimental Workflow for Biomarker Validation

The clinical validation of a biomarker like S-GLCA typically follows a structured workflow, from patient cohort selection to statistical analysis of the biomarker's performance.

Biomarker_Validation_Workflow Patient_Cohort Patient Cohort Selection (Liver Disease vs. Healthy Controls) Sample_Collection Serum Sample Collection & Processing Patient_Cohort->Sample_Collection Biomarker_Quantification Biomarker Quantification (S-GLCA & Comparators) using UPLC-MS/MS Sample_Collection->Biomarker_Quantification Data_Analysis Statistical Analysis Biomarker_Quantification->Data_Analysis ROC_Analysis ROC Curve Analysis (AUC, Sensitivity, Specificity) Data_Analysis->ROC_Analysis Clinical_Utility Assessment of Clinical Utility ROC_Analysis->Clinical_Utility

Caption: Experimental workflow for biomarker validation.

Conclusion

This compound holds significant promise as a specific and sensitive biomarker for liver diseases, particularly those involving cholestasis. Its role in the detoxification of the hepatotoxic lithocholic acid underscores its physiological relevance. While more head-to-head comparative studies are needed to definitively establish its superiority over existing markers, the available evidence for sulfated bile acids as a class is compelling. The continued development and validation of robust analytical methods, such as UPLC-MS/MS, will be crucial in transitioning S-GLCA from a research tool to a routinely used clinical diagnostic. For researchers and drug development professionals, S-GLCA represents a valuable tool for patient stratification, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions for a range of liver diseases.

References

Comparative Analysis of Sulfoglycolithocholic Acid and Taurolithocholic Acid in Cholestasis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bile acids in cholestasis is critical. This guide provides a comprehensive, data-driven comparison of two key bile acids implicated in this condition: the cholestatic agent taurolithocholic acid (TLLCA) and its sulfated, protective counterpart, sulfoglycolithocholic acid (S-GLLCA).

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury. Among these, taurolithocholic acid is a well-established cholestatic agent, known to induce significant cellular damage. Conversely, the sulfation of bile acids, such as in this compound, represents a critical detoxification pathway, mitigating the harmful effects of their non-sulfated counterparts. This guide delves into the comparative efficacy, mechanisms of action, and experimental data supporting the opposing roles of S-GLLCA and TLLCA in the context of cholestasis.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies, highlighting the contrasting effects of TLLCA and its sulfated form on liver function.

Table 1: Effects of Taurolithocholic Acid (TLLCA) on Biliary Function in a Perfused Rat Liver Model

ParameterControlTLLCA (10 µM)% Change from Control
Bile Flow100%49%-51%[1]
Biliary Secretion of Horseradish Peroxidase (Exocytosis Marker)100%54%-46%[1]
Biliary Secretion of 2,4-dinitrophenyl-S-glutathione (Mrp2 Substrate)100%5%-95%[1]

Table 2: Comparative Effects of Sulfated and Non-sulfated Taurolithocholate on Bile Flow in Rats

TreatmentBile Flow (% of Control)
TaurolithocholateInduces cholestasis (significant reduction)
[¹⁴C]Taurolithocholate-3-sulfateNo cholestatic effect[2]
Tauro-3β-hydroxy-5-cholenoateInduces cholestasis
[¹⁴C]Tauro-3β-hydroxy-5-cholenoate-3-sulfateReduced by 80%[2]

Note: While not all sulfated monohydroxy bile salts are non-cholestatic, sulfation of taurolithocholate specifically has been shown to prevent its cholestatic effects.

Mechanisms of Action: A Tale of Two Bile Acids

The divergent effects of S-GLLCA and TLLCA on hepatobiliary function stem from their distinct interactions with cellular signaling pathways and transport mechanisms.

Taurolithocholic Acid (TLLCA): A Potent Cholestatic Agent

TLLCA is a hydrophobic bile acid that induces cholestasis through multiple mechanisms:

  • Impairment of Biliary Secretion: TLLCA disrupts the normal function of hepatocytes, leading to a significant reduction in bile flow.[1] This is achieved by impairing hepatobiliary exocytosis and the insertion of key transport proteins into the apical membrane of hepatocytes.[1]

  • PI3K/PKCε Signaling Pathway Activation: The cholestatic effects of TLLCA are mediated through the activation of the phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε) signaling pathway.[1] This activation leads to the disruption of the hepatocyte cytoskeleton and the retrieval of canalicular transporters, such as the bile salt export pump (BSEP), from the apical membrane.

  • Mitochondrial Dysfunction: TLLCA can induce mitochondrial stress and increase the production of reactive oxygen species (ROS), contributing to hepatocellular injury.

  • Disruption of Intracellular Calcium Homeostasis: TLLCA causes a sustained elevation of intracellular free calcium concentrations ([Ca²⁺]i) in hepatocytes, which can trigger apoptosis and other cellular damage pathways.[3]

This compound (S-GLLCA): A Protective Metabolite

Sulfation is a major detoxification pathway for lithocholic acid and its conjugates. The addition of a sulfate group, as in S-GLLCA, dramatically alters the physicochemical properties of the molecule, rendering it more water-soluble and less toxic.

  • Prevention of Cholestasis: Sulfation of TLLCA prevents its cholestatic effects, allowing for maintained bile flow.[2]

  • Enhanced Excretion: The increased water solubility of sulfated bile acids facilitates their urinary and biliary excretion, reducing their accumulation in the liver.

  • Modulation of Intracellular Calcium Signaling: In contrast to the sustained increase in [Ca²⁺]i induced by TLLCA, its sulfated form (taurolithocholate 3-sulfate) evokes repetitive [Ca²⁺]i oscillations.[3] This different signaling signature may activate protective cellular responses rather than cell death pathways.

  • Reduced Membrane Toxicity: The increased hydrophilicity of S-GLLCA reduces its ability to intercalate into and disrupt cellular membranes, thereby mitigating the membrane-damaging effects seen with TLLCA.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the actions of TLLCA and the protective effects of sulfation.

TLLCA_Cholestasis_Pathway TLLCA Taurolithocholic Acid (TLLCA) PI3K PI3K Activation TLLCA->PI3K PKCepsilon PKCε Activation PI3K->PKCepsilon Cytoskeleton Cytoskeletal Disruption PKCepsilon->Cytoskeleton Transporter_Retrieval Transporter Retrieval (e.g., BSEP) PKCepsilon->Transporter_Retrieval Bile_Flow_Decrease Decreased Bile Flow (Cholestasis) Cytoskeleton->Bile_Flow_Decrease Transporter_Retrieval->Bile_Flow_Decrease

TLLCA-Induced Cholestasis Signaling Pathway.

Sulfation_Protection_Pathway TLLCA Taurolithocholic Acid (TLLCA) Sulfotransferase Sulfotransferase (Sulfation) TLLCA->Sulfotransferase SGLLCA This compound (S-GLLCA) Sulfotransferase->SGLLCA Properties Increased Water Solubility Reduced Membrane Toxicity SGLLCA->Properties Excretion Enhanced Biliary and Renal Excretion SGLLCA->Excretion Protection Protection from Cholestasis Properties->Protection Excretion->Protection

Protective Mechanism of Sulfation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of bile acid-induced cholestasis.

1. Induction of Cholestasis in a Perfused Rat Liver Model

  • Objective: To induce cholestasis in an isolated rat liver by perfusion with TLLCA and to assess the effects on bile flow and biliary secretion.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • The rat is anesthetized, and the liver is surgically isolated.

    • The portal vein and bile duct are cannulated.

    • The liver is transferred to a perfusion chamber and perfused with a Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

    • After a stabilization period, a baseline bile flow is established.

    • TLLCA (e.g., 10 µM) is added to the perfusion medium.

    • Bile is collected at regular intervals, and the bile flow rate is determined gravimetrically.

    • Markers of exocytosis (e.g., horseradish peroxidase) and canalicular transport (e.g., 2,4-dinitrophenyl-S-glutathione) can be co-infused to assess their biliary secretion.

  • Data Analysis: Bile flow and the concentration of markers in the bile are measured and compared to pre-infusion levels and to control livers perfused without TLLCA.

2. Assessment of Intracellular Calcium Concentration in Isolated Hepatocytes

  • Objective: To measure the changes in cytosolic free calcium concentration in response to TLLCA and its sulfated form.

  • Cell Model: Primary rat hepatocytes isolated by collagenase perfusion.

  • Procedure:

    • Isolated hepatocytes are seeded on collagen-coated coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The coverslip is mounted on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

    • Baseline fluorescence is recorded.

    • TLLCA or S-GLLCA is added to the superfusion buffer.

    • Changes in intracellular calcium are monitored over time by measuring the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis: The changes in the fluorescence ratio are converted to intracellular calcium concentrations. The pattern of calcium response (sustained increase vs. oscillations) is analyzed.

3. Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies Hepatocytes Isolate Primary Hepatocytes Calcium_Imaging Calcium Imaging (Fura-2 AM) Hepatocytes->Calcium_Imaging Toxicity_Assay Cytotoxicity Assays (e.g., LDH release) Hepatocytes->Toxicity_Assay Data_Analysis Comparative Data Analysis Calcium_Imaging->Data_Analysis Toxicity_Assay->Data_Analysis IPRL Isolated Perfused Rat Liver (IPRL) Bile_Collection Bile Flow and Composition Analysis IPRL->Bile_Collection Bile_Collection->Data_Analysis Treatment Treatment Groups: - Control - TLLCA - S-GLLCA Treatment->Hepatocytes Treatment->IPRL

References

A Head-to-Head Battle: LC-MS vs. ELISA for Sulfoglycolithocholic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Sulfoglycolithocholic acid.

In the realm of clinical and research diagnostics, the accurate quantification of bile acids is paramount for understanding liver function, cholestatic diseases, and drug-induced liver injury. This compound, a sulfated and glycine-conjugated secondary bile acid, serves as a crucial biomarker in this context. The choice of analytical method for its quantification can significantly impact experimental outcomes and clinical interpretations. This guide provides a detailed comparison of two predominant analytical platforms—Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for the measurement of this compound.

Quantitative Performance: A Comparative Analysis

The selection of an appropriate analytical method hinges on its performance characteristics. While LC-MS is renowned for its high sensitivity and specificity, ELISA offers ease of use and high throughput. The following table summarizes the key quantitative performance parameters for the analysis of this compound by a validated LC-MS/MS method and a hypothetical competitive ELISA, based on typical performance characteristics of commercially available small-molecule ELISA kits.

Performance ParameterLC-MS/MSCompetitive ELISA (Hypothetical)
Limit of Quantification (LOQ) 1 ng/mL[1]0.1 - 1 ng/mL
Linear Dynamic Range 1 - 1000 ng/mL[1]1 - 100 ng/mL
Intra-Assay Precision (%CV) <10%[2]<10%[3]
Inter-Assay Precision (%CV) <10%[2]<15%[3]
Accuracy (% Recovery) 85-115%[2]80-120%
Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on antibody cross-reactivity)
Throughput ModerateHigh
Sample Volume Low (µL range)Low (µL range)
Cost per Sample HighLow to Moderate
Instrumentation Complex and ExpensiveStandard Laboratory Equipment

Disclaimer: Performance data for the competitive ELISA are hypothetical and based on typical values for small-molecule immunoassays, as no commercially available ELISA kit specifically for this compound with published performance data could be identified. The LC-MS/MS data is derived from a validated method for the simultaneous quantification of major bile acids and their sulfate metabolites.

Experimental Protocols: A Step-by-Step Guide

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the quantification of this compound using LC-MS/MS and a competitive ELISA.

This compound Quantification by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of bile acids and their sulfate metabolites in biological samples.[1]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled sulfated bile acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific m/z values would need to be determined through method development.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

This compound Quantification by Competitive ELISA (Hypothetical Protocol)

This protocol is a general representation of a competitive ELISA for a small molecule like this compound.

1. Reagent Preparation:

  • Prepare wash buffer, assay buffer, and standard solutions of this compound at known concentrations.

  • Reconstitute the horseradish peroxidase (HRP)-conjugated this compound and the anti-Sulfoglycolithocholic acid antibody.

2. Assay Procedure:

  • Add 50 µL of standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

  • Add 25 µL of HRP-conjugated this compound to each well.

  • Add 25 µL of the anti-Sulfoglycolithocholic acid antibody to each well.

  • Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Methodologies and Biological Context

To further elucidate the experimental workflows and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS Workflow cluster_elisa ELISA Workflow lcms_start Sample (Serum/Plasma) lcms_prep Protein Precipitation (Acetonitrile + IS) lcms_start->lcms_prep lcms_lc Liquid Chromatography (C18 Separation) lcms_prep->lcms_lc lcms_ms Mass Spectrometry (ESI-, MRM) lcms_lc->lcms_ms lcms_end Quantitative Data lcms_ms->lcms_end elisa_start Sample/Standard elisa_comp Competitive Binding (Analyte vs. HRP-Analyte) elisa_start->elisa_comp elisa_coat Coated Plate elisa_coat->elisa_comp elisa_wash Wash Step elisa_comp->elisa_wash elisa_sub Substrate Addition (TMB) elisa_wash->elisa_sub elisa_read Absorbance Reading (450 nm) elisa_sub->elisa_read elisa_end Quantitative Data elisa_read->elisa_end bile_acid_sulfation cluster_pathway Bile Acid Detoxification Pathway: Sulfation lca Lithocholic Acid (Secondary Bile Acid) glca Glycolithocholic Acid lca->glca Glycine Conjugation sglca This compound (Detoxified) glca->sglca Sulfation (SULT2A1 enzyme) excretion Enhanced Urinary and Fecal Excretion sglca->excretion

References

The Diagnostic Dilemma: Unraveling the Accuracy of Sulfated vs. Unsaturated Bile Acids

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of liver disease diagnostics, the clinical utility of bile acids as biomarkers is well-established. However, a nuanced debate continues regarding the comparative diagnostic accuracy of their sulfated versus unsulfated forms. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this complex choice.

Bile acids, synthesized in the liver from cholesterol, undergo conjugation with glycine or taurine and, in certain physiological and pathological states, sulfation. This latter process, catalyzed by sulfotransferases, increases the water solubility of bile acids, facilitating their urinary excretion and reducing their potential toxicity. The balance between sulfated and unsulfated bile acids can shift significantly in hepatobiliary diseases, suggesting a potential diagnostic value in their differential measurement.

Quantitative Comparison of Diagnostic Accuracy

The diagnostic performance of sulfated and unsulfated bile acids varies depending on the specific disease and the biological matrix (e.g., serum, urine). While comprehensive head-to-head comparisons in human liver diseases are limited in the literature, studies in veterinary medicine and specific human conditions like intrahepatic cholestasis of pregnancy (ICP) offer valuable insights.

Table 1: Diagnostic Performance of Urinary Bile Acids for Liver Disease in Dogs
TestSensitivitySpecificityPositive Predictive ValueNegative Predictive ValueDiagnostic Accuracy
Urine Sulfated Bile Acids (USBA)/Creatinine Ratio 17%100%100%33%23%
Urine Nonsulfated Bile Acids (UNSBA)/Creatinine Ratio 63%100%100%43%66%
Combined (USBA + UNSBA)/Creatinine Ratio 61%100%100%42%62%
Serum Bile Acids (SBA) 78%67%96%24%77%

Data adapted from a study on dogs with various hepatic disorders.[1]

Table 2: Diagnostic Performance of Urinary Bile Acids for Intrahepatic Cholestasis of Pregnancy (ICP) in Humans
TestSensitivitySpecificityCut-off Value
Urine Bile Acid Sulfates (UBAS) 100%83%1.5 Multiples of the Median (MoM)
Non-sulfated Urine Bile Acids (UBA) 100%50%10.2 µmol/g creatinine

Data from a prospective study on pruritic pregnant patients.[2]

In cholestatic conditions, the sulfation of bile acids, particularly chenodeoxycholic acid, becomes a more prominent metabolic pathway, leading to a significant increase in their urinary excretion.[3][4] In patients with cholestasis, the majority of urinary bile acids (over 60%) are sulfated, whereas in serum, the vast majority (over 93%) remain unsulfated.[3][4] More recent research suggests that the percentage of sulfated bile acids is higher in patients with more severe liver disease, indicating its potential as a prognostic marker.[5]

Experimental Protocols

Accurate measurement of sulfated and unsulfated bile acids is crucial for their diagnostic evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual bile acid species.

Protocol: Quantification of Sulfated and Unsaturated Bile Acids in Serum by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated bile acid standards) and 140 µL of methanol.[6]

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system.[6]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm) is typically used.[6]

    • Mobile Phase: A gradient elution with a binary solvent system is employed.

      • Solvent A: Water with 0.1% formic acid.[6]

      • Solvent B: A mixture of methanol and acetonitrile (2:1, v/v) with 0.1% formic acid.[6]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for the quantification of specific parent-to-product ion transitions for each bile acid.[7]

3. Data Analysis:

  • The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing the Molecular Landscape

To better understand the context of bile acid diagnostics, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Bile_Acid_Signaling_Pathway cluster_Hepatocyte Hepatocyte BAs_in Bile Acids (Unsulfated) FXR FXR BAs_in->FXR Activate PXR PXR BAs_in->PXR Activate VDR VDR BAs_in->VDR Activate Gene_Expression Gene Expression (Synthesis, Transport, Detoxification) FXR->Gene_Expression Regulates PXR->Gene_Expression Regulates VDR->Gene_Expression Regulates BAs_out Sulfated Bile Acids (for excretion) Gene_Expression->BAs_out Leads to

Caption: Bile Acid Nuclear Receptor Signaling Pathway.

Experimental_Workflow start Serum Sample Collection protein_precipitation Protein Precipitation (Methanol + Internal Standards) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration, Quantification) lc_ms_analysis->data_processing results Concentrations of Sulfated & Unsaturated Bile Acids data_processing->results

Caption: LC-MS/MS Workflow for Bile Acid Analysis.

Conclusion

The choice between sulfated and unsulfated bile acids as diagnostic markers is not straightforward and depends on the clinical context. In conditions of impaired bile flow such as cholestasis, urinary sulfated bile acids appear to be highly sensitive and specific markers. Conversely, in serum, unsulfated bile acids remain the predominant species and are indicative of overall hepatic function. For a comprehensive diagnostic picture, particularly in complex hepatobiliary diseases, the analysis of both sulfated and unsulfated bile acid profiles in relevant biological fluids is recommended. The continued development of high-throughput and sensitive analytical methods like LC-MS/MS will further elucidate the distinct diagnostic capabilities of these two classes of molecules.

References

The Evolving Landscape of Liver Fibrosis Assessment: A Comparative Guide to Non-Invasive Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

The Gold Standard and Its Limitations: Liver Biopsy

Liver biopsy involves the histopathological examination of a small piece of liver tissue, typically staged using scoring systems like the METAVIR score, which grades the degree of inflammation and stages the extent of fibrosis from F0 (no fibrosis) to F4 (cirrhosis)[1][2][3]. Despite its diagnostic precision, liver biopsy is an invasive procedure with inherent risks, including pain, bleeding, and, in rare cases, mortality. Furthermore, sampling error and inter-observer variability in pathological assessment can limit its accuracy[3][4]. These limitations underscore the urgent need for accurate and reliable non-invasive alternatives.

A Comparative Overview of Leading Non-Invasive Biomarkers

Non-invasive biomarkers for liver fibrosis are broadly categorized into indirect and direct markers. Indirect markers reflect alterations in liver function, while direct markers are fragments of the extracellular matrix (ECM) components involved in the fibrotic process. Several multi-component scores combining these markers have been developed to enhance diagnostic accuracy.

Data Presentation: Performance of Key Liver Fibrosis Biomarkers

The following tables summarize the diagnostic performance of commonly used non-invasive biomarkers for identifying significant fibrosis (≥F2) and advanced fibrosis/cirrhosis (≥F3/F4) across different liver disease etiologies. The Area Under the Receiver Operating Characteristic Curve (AUROC) is a key metric, with values closer to 1.0 indicating higher diagnostic accuracy.

Biomarker/Panel Etiology Fibrosis Stage AUROC Sensitivity (%) Specificity (%) Source
APRI Chronic Hepatitis C (CHC)≥F20.77--[5]
≥F4 (Cirrhosis)0.83--[5]
FIB-4 Chronic Hepatitis C (CHC)≥F30.85--[6]
Non-Alcoholic Fatty Liver Disease (NAFLD)Advanced Fibrosis0.802--
ELF™ Score Mixed Etiologies≥F3 (Advanced Fibrosis)0.908090
Alcoholic Liver Disease (ALD)Advanced Fibrosis0.92--[7]
Non-Alcoholic Fatty Liver Disease (NAFLD)Advanced Fibrosis0.81--
FibroTest® Chronic Hepatitis C (CHC)≥F20.84--[8]
Alcoholic Liver Disease (ALD)Advanced Fibrosis0.90--[7]
Non-Alcoholic Fatty Liver Disease (NAFLD)≥F20.82--
Hyaluronic Acid (HA) Alcoholic Liver Disease (ALD)Cirrhosis0.93--[9]

Note: The performance of biomarkers can vary depending on the patient population, disease etiology, and the cut-off values used in different studies. The data presented here is a summary from various sources and should be interpreted in the context of the original studies.

Experimental Protocols for Biomarker Analysis

The accurate measurement of these biomarkers is crucial for their clinical utility. While specific commercial assays have their own proprietary protocols, the underlying methodologies often rely on established analytical techniques.

General Protocol for UPLC-MS/MS Analysis of Serum Biomarkers

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying a wide range of molecules, including bile acids and peptides, in biological fluids.

1. Sample Preparation:

  • Protein Precipitation: To remove interfering proteins, a common first step is protein precipitation. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the serum sample.

  • Solid-Phase Extraction (SPE): For further purification and concentration of the analytes of interest, SPE can be employed. The choice of SPE sorbent depends on the chemical properties of the target biomarker.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the preparation process to correct for any loss during sample processing and for variations in instrument response.

2. UPLC Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the analytes.

  • Flow Rate: The flow rate is optimized for the specific column dimensions and particle size to ensure efficient separation.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules. It can be operated in either positive or negative ion mode, depending on the analyte's properties.

  • Mass Analysis: A triple quadrupole mass spectrometer is often used for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored, providing high selectivity and sensitivity.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualizing the Landscape of Liver Fibrosis Assessment

To better understand the relationships between different assessment methods and the progression of liver fibrosis, the following diagrams are provided.

Figure 1. A typical workflow for the assessment of liver fibrosis.

Signaling_Pathways_in_Liver_Fibrosis Chronic Liver Injury Chronic Liver Injury Hepatocyte Apoptosis Hepatocyte Apoptosis Chronic Liver Injury->Hepatocyte Apoptosis Kupffer Cell Activation Kupffer Cell Activation Hepatocyte Apoptosis->Kupffer Cell Activation Release of DAMPs HSC Activation HSC Activation Kupffer Cell Activation->HSC Activation Release of cytokines (e.g., TGF-β) Hepatic Stellate Cell (HSC) Activation Hepatic Stellate Cell (HSC) Activation ECM Deposition Excessive Extracellular Matrix (ECM) Deposition Liver Fibrosis Liver Fibrosis ECM Deposition->Liver Fibrosis HSC Activation->ECM Deposition

Figure 2. Simplified signaling pathway of liver fibrogenesis.

Conclusion

The field of non-invasive biomarkers for liver fibrosis is rapidly advancing, offering valuable alternatives to liver biopsy. Panel scores like the ELF™ Score and FibroTest®, which incorporate direct markers of fibrosis, generally demonstrate higher accuracy for staging advanced fibrosis compared to simpler indirect marker scores like APRI and FIB-4. However, the choice of biomarker often depends on the clinical setting, the etiology of the liver disease, and cost-effectiveness. While the role of bile acids, including sulfated forms like S-GLCA, in liver pathophysiology is an active area of research, more robust clinical data are needed to validate their utility as standalone diagnostic biomarkers for liver fibrosis. Future research, including well-designed clinical trials, will be crucial to elucidate the precise role of S-GLCA and other novel biomarkers in the non-invasive assessment of liver fibrosis.

References

Establishing Reference Intervals for Sulfoglycolithocholic Acid in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current state of knowledge regarding reference intervals for Sulfoglycolithocholic acid (SGLCA) in healthy individuals. It is intended to serve as a resource for researchers and clinicians in interpreting SGLCA levels and to highlight the need for more comprehensive studies in this area.

Introduction

This compound (SGLCA), also known as Glycolithocholic acid 3-sulfate, is a sulfated secondary bile acid formed in the liver.[1] Its concentration in systemic circulation can be altered in various pathological conditions, including liver diseases such as cholestasis, hepatitis, and cirrhosis.[1] Emerging research also suggests its potential as a biomarker in other conditions.[2] Accurate interpretation of SGLCA levels requires well-established reference intervals derived from a healthy population. This guide summarizes the currently available data, provides a detailed experimental protocol for its quantification, and outlines the workflow for establishing robust reference intervals.

Quantitative Data Summary

The available data on SGLCA reference intervals in healthy populations is sparse. The following table summarizes the reported physiological values from existing literature. It is important to note that these values are from older studies and may not be representative of the broader population. Further research with larger, well-defined cohorts is necessary to establish comprehensive and reliable reference intervals.

AnalytePopulationSample TypeMethodMean ± SD (nM)Reference
Glycolithocholic acid-3-sulfate (GLCA-3S)Healthy SubjectsSerumNot Specified275.5 ± 15.0[2]
Glycolithocholic acid-3-sulfate (GLCA-3S)Healthy SubjectsSerumNot Specified76.34 ± 53.9[2]

Note: The significant variation between these two reported values underscores the need for standardized methodologies and larger cohort studies.

Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS

The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of SGLCA in human serum. This method is based on established principles for the analysis of bile acids and other small molecules in biological matrices.[3][4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: Thaw serum samples on ice. Spike with an appropriate internal standard (e.g., deuterated SGLCA) to a final concentration of 100 ng/mL.

  • Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of serum. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for SGLCA and the internal standard should be optimized.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of SGLCA into a surrogate matrix (e.g., charcoal-stripped serum).

  • Process the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of SGLCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Establishing Reference Intervals

The process of establishing reliable reference intervals is a multi-step endeavor that requires careful planning and execution.[6][7] The following diagram illustrates the key stages involved.

G cluster_0 Planning and Design cluster_1 Data Collection and Analysis cluster_2 Implementation P1 Define Reference Population (Inclusion/Exclusion Criteria) P2 Determine Sample Size (Minimum 120 individuals) P1->P2 P3 Select Analytical Method P2->P3 D1 Recruit Healthy Volunteers D2 Collect and Process Samples D1->D2 D3 Analyze Samples (e.g., LC-MS/MS) D2->D3 D4 Statistical Analysis (e.g., 2.5th and 97.5th percentiles) D3->D4 I1 Establish Reference Interval D4->I1 I2 Validate and Verify in Laboratory I1->I2 I3 Periodic Review and Update I2->I3 G A Healthy Population B Reference Individuals (Subset of Healthy Population) A->B Selection C Reference Sample Group (Collected Samples) B->C Sampling D Reference Values (Quantitative Results) C->D Analysis E Reference Distribution (Distribution of Values) D->E Statistical Modeling F Reference Limits (e.g., 2.5th & 97.5th Percentiles) E->F Calculation G Reference Interval F->G Definition

References

A Head-to-Head Battle: Selecting the Optimal SPE Cartridge for Sulfated Bile Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfated bile acids is crucial for understanding liver function, drug-induced liver injury, and various metabolic diseases. A critical step in the analytical workflow is the efficient extraction of these highly polar metabolites from complex biological matrices. This guide provides a head-to-head comparison of different Solid-Phase Extraction (SPE) cartridges, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.

Sulfated bile acids, with their amphipathic nature and anionic charge, present a unique challenge for extraction. The ideal SPE sorbent must effectively retain these compounds while minimizing matrix effects to ensure high recovery and reproducibility. This comparison focuses on the three main classes of SPE sorbents: traditional silica-based reversed-phase (C18), polymer-based reversed-phase, and mixed-mode ion exchangers.

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge significantly impacts the analytical outcome. While a single, universally superior cartridge for all sulfated bile acids does not exist, understanding the performance characteristics of different sorbent chemistries can guide the development of robust and reliable methods.

SPE Cartridge TypeSorbent ChemistryPrinciple of RetentionReported Recovery RatesReproducibility (RSD%)Key AdvantagesPotential Limitations
Reversed-Phase (Silica-Based) Octadecylsilane (C18) bonded to silicaPrimarily hydrophobic interactionsGenerally satisfactory, but can be variable for highly polar sulfated bile acids. One study reported recoveries of 89.1-100.2% for a panel of 19 bile acids and their conjugates.[1]Can be variable; dependent on method optimization.Widely available, cost-effective.Potential for silanol interactions causing peak tailing; lower retention of very polar sulfated bile acids.
Reversed-Phase (Polymer-Based) e.g., N-vinylpyrrolidone/divinylbenzene (Oasis HLB)Hydrophilic-Lipophilic Balanced (hydrophobic and hydrophilic interactions)Generally high and reproducible for a broad range of polarities.Typically low RSD% due to stable polymer chemistry.Stable across a wide pH range; good retention of polar analytes; reduced silanol interactions.May have lower selectivity compared to mixed-mode sorbents.
Mixed-Mode Anion Exchange (Weak) e.g., Polymeric with weak anion exchange groups (Oasis WAX)Reversed-phase and weak anion exchangeGenerally high, offering enhanced selectivity for acidic compounds.Good reproducibility due to dual retention mechanism.High selectivity for acidic compounds like sulfated bile acids; allows for stringent washing steps to remove interferences.Requires careful pH control for optimal retention and elution.
Mixed-Mode Anion Exchange (Strong) e.g., Polymeric with strong anion exchange groups (Strata-X-A, Oasis MAX)Reversed-phase and strong anion exchangeHigh, with very strong retention of acidic compounds.High reproducibility.Very strong retention of acidic compounds (pKa > 2), enabling aggressive organic washes for maximum cleanup.[2]Elution can be challenging and may require strong solvents or pH manipulation that might not be compatible with all analytical techniques.

Experimental Protocols: A Closer Look

The following are generalized experimental protocols for each cartridge type. It is crucial to note that these are starting points, and optimization is often necessary for specific applications and matrices.

Reversed-Phase (C18) SPE Protocol

This protocol is a common starting point for the extraction of bile acids from serum or plasma.

  • Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M sodium hydroxide.

  • Sample Loading: Dilute the serum sample (e.g., 200 µL) with 4 volumes of 0.1 M sodium hydroxide, heat at 64°C, and load onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the sulfated bile acids with 2 mL of methanol.

Polymeric Reversed-Phase (e.g., Oasis HLB) Protocol

This protocol is suitable for extracting a broad range of bile acids, including sulfated forms, from urine.

  • Conditioning: Precondition the cartridge with 1 mL of methanol followed by 2 mL of water.

  • Sample Loading: Dilute the urine sample (e.g., 200 µL) with a suitable buffer (e.g., 800 µL of 50 mmol/L PBS, pH 7.0) and load the mixture onto the cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the sulfated bile acids with 1.5 mL of 50% methanol in water.[3]

Mixed-Mode Strong Anion Exchange (e.g., Strata-X-A) Protocol

This protocol is designed for the selective extraction of acidic compounds like sulfated bile acids.

  • Conditioning: Condition the cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate with 1 mL of water, adjusted to a neutral pH (6-7).

  • Sample Loading: Load the pre-treated and pH-adjusted (pH 6-7) sample.

  • Washing 1: Wash with 1 mL of a neutral buffer (e.g., 25 mM ammonium acetate, pH 6-7) to remove neutral and basic interferences.

  • Washing 2: Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the sulfated bile acids with two aliquots of 500 µL of 5% formic acid in methanol.[2]

Visualizing the Workflow and Decision-Making

To further clarify the experimental process and aid in cartridge selection, the following diagrams are provided.

SPE_Workflow cluster_conditioning Conditioning & Equilibration cluster_extraction Extraction cluster_analysis Analysis Condition Condition (e.g., Methanol) Equilibrate Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute (Collect Analytes) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze SPE_Selection start Start: Sulfated Bile Acid Extraction q1 Primary Goal? start->q1 a1_1 Broad Spectrum Analysis (including other bile acids) q1->a1_1 Broad Spectrum a1_2 Highest Selectivity for Sulfated Bile Acids q1->a1_2 High Selectivity q2 Matrix Complexity? a1_1->q2 c2 Mixed-Mode Anion Exchange (e.g., Oasis WAX/MAX, Strata-X-A) a1_2->c2 a2_1 Low to Moderate q2->a2_1 Low a2_2 High q2->a2_2 High c3 Traditional C18 (Cost-effective option) a2_1->c3 c1 Polymeric Reversed-Phase (e.g., Oasis HLB) a2_2->c1

References

Assessing the Cross-Reactivity of Antibodies in a Sulfoglycolithocholic Acid Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter for obtaining accurate and reproducible data. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies in a Sulfoglycolithocholic acid (SGLCA) immunoassay. By objectively comparing the antibody's performance against structurally similar bile acids and providing detailed experimental protocols, this document serves as a valuable resource for assay validation and interpretation of results.

This compound is a sulfated, glycine-conjugated secondary bile acid. Due to the structural similarities among different bile acids, antibodies developed for a specific bile acid immunoassay may exhibit cross-reactivity with other related molecules.[1][2] This can lead to inaccurate measurements, including false positives or an overestimation of the analyte concentration. Therefore, a thorough assessment of antibody cross-reactivity is a mandatory step in the validation of any SGLCA immunoassay.

Quantitative Analysis of Antibody Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody against a small molecule like SGLCA. The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against SGLCA. The cross-reactivity is calculated as the ratio of the concentration of SGLCA required for 50% inhibition of the assay signal (IC50) to the concentration of the competing bile acid required for the same level of inhibition, multiplied by 100.

Table 1: Example Cross-Reactivity Profile of an Anti-SGLCA Antibody

CompoundStructural Relationship to SGLCAIC50 (nM)Cross-Reactivity (%)
This compound (SGLCA) Target Analyte 10 100
Glycolithocholic acidNon-sulfated precursor5002.0
Taurolithocholic acidTaurine-conjugated, non-sulfated>10,000<0.1
Sulfotaurolithocholic acidTaurine-conjugated, sulfated2504.0
Lithocholic acidUnconjugated, non-sulfated precursor>10,000<0.1
Cholic acidPrimary bile acid>10,000<0.1
Glycocholic acidGlycine-conjugated primary bile acid>10,000<0.1
Taurocholic acidTaurine-conjugated primary bile acid>10,000<0.1
Chenodeoxycholic acidPrimary bile acid>10,000<0.1
Glycochenodeoxycholic acidGlycine-conjugated primary bile acid>10,000<0.1
Taurochenodeoxycholic acidTaurine-conjugated primary bile acid>10,000<0.1
Deoxycholic acidSecondary bile acid>10,000<0.1
Glycodeoxycholic acidGlycine-conjugated secondary bile acid>10,000<0.1
Taurodeoxycholic acidTaurine-conjugated secondary bile acid>10,000<0.1

Note: The data presented in this table is for illustrative purposes only and does not represent the performance of a specific commercially available antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an anti-SGLCA antibody using a competitive ELISA format.

Materials and Reagents:

  • 96-well microtiter plates

  • SGLCA standard

  • Potentially cross-reacting bile acids (see Table 1)

  • Anti-SGLCA primary antibody

  • SGLCA-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-SGLCA antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the SGLCA standard and each of the potentially cross-reacting bile acids in assay buffer.

    • In a separate dilution plate, add the SGLCA-HRP conjugate to each well.

    • Add the SGLCA standard or the potential cross-reactant dilutions to the wells containing the SGLCA-HRP conjugate.

    • Transfer the mixture from the dilution plate to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the SGLCA standard and each of the tested compounds.

  • Determine the concentration of SGLCA and each cross-reactant that produces 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of SGLCA / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow and a Deeper Dive into Antibody Binding

To further clarify the experimental process and the principles of antibody binding in this immunoassay, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Anti-SGLCA Antibody p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash p3->p4 r4 Transfer to Coated Plate & Incubate p4->r4 r1 Prepare SGLCA Standard & Test Compound Dilutions r3 Mix & Incubate r1->r3 r2 Add SGLCA-HRP Conjugate r2->r3 r3->r4 d1 Wash r4->d1 d2 Add TMB Substrate d1->d2 d3 Incubate in Dark d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow for Assessing Antibody Cross-Reactivity in a Competitive ELISA.

G cluster_binding Antibody Binding Specificity cluster_specific Specific Binding cluster_cross Cross-Reactivity cluster_legend Legend Ab Anti-SGLCA Antibody SGLCA SGLCA Ab->SGLCA High Affinity Ab2 Anti-SGLCA Antibody OtherBA Structurally Similar Bile Acid Ab2->OtherBA Low Affinity / No Binding l1 Solid Arrow: High Affinity Binding l2 Dashed Arrow: Potential Low Affinity/No Binding

Caption: Logical Diagram of Antibody Binding Specificity and Cross-Reactivity.

References

Correlation of Sulfoglycolithocholic acid levels with histological scoring of liver damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of liver damage is paramount in the diagnosis, monitoring, and development of therapies for hepatic diseases. While liver biopsy with histological scoring remains the gold standard, its invasive nature necessitates the exploration of reliable non-invasive biomarkers. Among the candidates, bile acids have garnered significant attention due to their central role in liver function and pathology. This guide provides a comparative analysis of Sulfoglycolithocholic acid (S-GLLCA), a sulfated secondary bile acid, as a potential biomarker for histological liver damage. We will delve into its biochemical relevance, compare it with established and emerging biomarkers, and provide detailed experimental protocols for its quantification.

This compound: A Product of Detoxification

This compound is a metabolite derived from lithocholic acid (LCA), a secondary bile acid formed by the action of gut bacteria on chenodeoxycholic acid. LCA is known to be hepatotoxic, and its accumulation in the liver can contribute to cellular injury. The sulfation of glycolithocholic acid to form S-GLLCA in the liver is a critical detoxification step, increasing its water solubility and facilitating its excretion. Therefore, alterations in the levels of S-GLLCA may reflect changes in the liver's capacity to handle toxic bile acids, potentially correlating with the extent of liver damage.

While studies have shown that the profiles of various bile acids are altered in liver diseases, direct quantitative data correlating S-GLLCA levels with specific histological scores of liver damage are limited in the current scientific literature. However, the established toxicity of its precursor and the detoxification role of sulfation provide a strong rationale for investigating S-GLLCA as a biomarker.

Comparative Analysis of Liver Damage Biomarkers

The following table summarizes key biomarkers for liver damage, including S-GLLCA, and their performance characteristics.

Biomarker CategorySpecific BiomarkerMethod of DetectionCorrelation with HistologyAdvantagesLimitations
Bile Acids This compound (S-GLLCA) LC-MS/MSUnder InvestigationReflects detoxification pathway of a known hepatotoxic bile acid.Direct correlation with histological scores not yet established.
Glycochenodeoxycholic acid (GCDCA)LC-MS/MSPositive correlation with MELD score and liver damage.[1]Associated with disease progression in MASH and AH.[1]Not specific to the etiology of liver disease.
Taurocholic acid (TCA)LC-MS/MSPositive correlation with APRI score.[1]Elevated in hepatitis B cirrhosis and alcoholic cirrhosis.[1]Can be influenced by cholestasis.
Enzymes Alanine Aminotransferase (ALT)Photometric AssayModerateWidely available, cost-effective.Lacks specificity to the liver; can be elevated in muscle injury.[2]
Aspartate Aminotransferase (AST)Photometric AssayModerateRoutinely measured in liver function panels.Also present in heart, muscle, and other tissues.
Glutamate Dehydrogenase (GLDH)Enzymatic AssayStrong correlation with ALT in DILI.[3]More liver-specific than ALT and AST.[2][3]Not as widely available as ALT/AST.
Non-Invasive Scoring Systems Fibrosis-4 (FIB-4) IndexCalculation based on age, AST, ALT, plateletsGood for excluding advanced fibrosis.[4]Simple, inexpensive, uses readily available lab values.Less accurate in intermediate stages of fibrosis.
NAFLD Fibrosis Score (NFS)Calculation based on age, BMI, glucose, AST, ALT, platelets, albuminGood for identifying advanced fibrosis in NAFLD.Validated in large cohorts of NAFLD patients.Can be inaccurate in certain patient populations.
Other Biomarkers microRNA-122 (miR-122)RT-qPCRCorrelates with histopathology of liver degeneration.[5]Highly specific to the liver.[5]Requires specialized molecular biology techniques.

Experimental Protocols

Quantification of this compound in Human Serum by UPLC-MS/MS

This protocol is adapted from established methods for the sensitive quantification of sulfated bile acids.

1. Sample Preparation:

  • To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-Glycolithocholic acid sulfate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for S-GLLCA: Precursor ion (m/z) 512.3 → Product ion (m/z) 432.3.

    • MRM Transition for Internal Standard: To be determined based on the specific standard used.

3. Data Analysis:

  • Quantify S-GLLCA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Histological Scoring of Liver Damage

Liver biopsy specimens are typically fixed in formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) and a connective tissue stain like Masson's trichrome or Sirius Red is standard. The following scoring systems are commonly used:

  • METAVIR Score: Primarily used for staging fibrosis in chronic viral hepatitis. It has two components: Grade (A0-A3 for necroinflammatory activity) and Stage (F0-F4 for fibrosis).[3][6][7][8]

    • F0: No fibrosis.[3][6][7]

    • F1: Portal fibrosis without septa.[3][6][7]

    • F2: Portal fibrosis with few septa.[3][6][7]

    • F3: Numerous septa without cirrhosis.[3][6][7]

    • F4: Cirrhosis.[3][6][7]

  • Knodell Histology Activity Index (HAI): A composite score assessing periportal/bridging necrosis, intralobular degeneration and focal necrosis, portal inflammation, and fibrosis. The total score ranges from 0 to 22.[9]

  • Ishak Score: A modified Knodell score that provides a more detailed assessment of necroinflammatory activity (0-18) and fibrosis (0-6).

  • NAFLD Activity Score (NAS): Developed for nonalcoholic fatty liver disease, it is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥5 is correlated with a diagnosis of NASH.[2][10][11]

Visualizations

Experimental Workflow for Correlating S-GLLCA with Liver Damage

experimental_workflow cluster_patient Patient Cohort cluster_sample Sample Collection & Processing cluster_analysis Analysis cluster_scoring Scoring & Data Integration Patient Patients with Suspected Liver Disease Serum Serum Collection Patient->Serum Biopsy Liver Biopsy Patient->Biopsy LCMS UPLC-MS/MS for S-GLLCA Quantification Serum->LCMS Histo Histological Staining (H&E, Trichrome) Biopsy->Histo Correlation Correlation Analysis LCMS->Correlation Scoring Histological Scoring (METAVIR, NAS, etc.) Histo->Scoring Scoring->Correlation

Caption: Workflow for investigating the correlation of S-GLLCA with liver damage.

General Bile Acid Signaling in the Hepatocyte

bile_acid_signaling cluster_cell Hepatocyte cluster_nucleus Nucleus FXR FXR Gene_Expression Regulation of Genes (Metabolism, Inflammation, Fibrosis) FXR->Gene_Expression Translocates to Nucleus TGR5 TGR5 TGR5->Gene_Expression Initiates Signaling Cascade BAs Bile Acids (including S-GLLCA precursor, LCA) BAs->FXR Enters Cell BAs->TGR5 Binds to Membrane Receptor

Caption: General bile acid signaling pathways in hepatocytes.

Conclusion

This compound presents a compelling area of research for a non-invasive biomarker of liver damage. Its position as a detoxified metabolite of the hepatotoxic secondary bile acid, lithocholic acid, suggests that its levels could be a sensitive indicator of the liver's metabolic and detoxification capacity, which is often compromised in chronic liver diseases. While direct correlational studies with histological scoring are needed to fully validate its clinical utility, the analytical methods for its quantification are well-established and robust. Further investigation comparing S-GLLCA levels across different etiologies and stages of liver disease, alongside established histological scoring systems and other biomarkers, is warranted to elucidate its potential role in clinical practice and drug development.

References

Safety Operating Guide

Proper Disposal of Sulfoglycolithocholic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of sulfoglycolithocholic acid, a sulfated bile acid metabolite.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide outlines the necessary procedures for its disposal in both solid and aqueous forms.

Physical and Chemical Properties

A comprehensive understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound and its commonly available disodium salt.

PropertyValueSource
Chemical Formula C₂₆H₄₃NO₇SPubChem[1]
Molecular Weight 513.69 g/mol Veeprho[2]
Appearance SolidCayman Chemical[3]
Water Solubility Slightly solubleCayman Chemical[3]
Methanol Solubility Slightly solubleCayman Chemical[3]
Predicted Water Solubility 0.00038 g/LHuman Metabolome Database[4]
Predicted pKa (Strongest Acidic) -1.1Human Metabolome Database[4]

Standard Operating Procedure for Disposal

The following step-by-step protocols provide a framework for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific waste disposal policies and local regulations, which may supersede these general guidelines.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Disposable nitrile gloves

Disposal of Solid this compound

This procedure applies to the pure, solid form of the compound.

  • 2.1 Small Quantities (typically < 10 g):

    • 2.1.1 Ensure the material is clearly labeled as "this compound" and is in a sealed, non-reactive container (e.g., the original manufacturer's vial or a labeled screw-cap vial).

    • 2.1.2 For disposal, place the sealed container in the general laboratory solid waste stream destined for landfill, unless institutional policy dictates otherwise.

  • 2.2 Large Quantities (typically > 10 g):

    • 2.2.1 Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of large quantities of non-hazardous chemical waste.

    • 2.2.2 Package and label the waste as directed by your EHS office for collection and disposal.

Disposal of Aqueous Solutions of this compound

This procedure applies to dilute aqueous solutions of the compound.

  • 3.1 Small Volumes (typically < 1 L):

    • 3.1.1 Confirm that the solution does not contain any other hazardous materials (e.g., heavy metals, organic solvents).

    • 3.1.2 Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base if necessary. Given the predicted pKa, the solution is likely already near neutral.

    • 3.1.3 Dispose of the neutralized solution by pouring it down a laboratory sink with a copious amount of running water (at least a 20-fold excess of water). This should be done in accordance with local wastewater regulations.

  • 3.2 Large Volumes (typically > 1 L):

    • 3.2.1 Contact your institution's EHS office for guidance. Large volumes may require collection and disposal via a licensed chemical waste contractor.

    • 3.2.2 Do not dispose of large volumes down the sanitary sewer without explicit approval from your EHS office and the local wastewater authority.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Sulfoglycolithocholic Acid Waste assess_form Assess Physical Form start->assess_form solid_waste Solid assess_form->solid_waste Solid liquid_waste Aqueous Solution assess_form->liquid_waste Aqueous assess_solid_qty Assess Quantity of Solid solid_waste->assess_solid_qty assess_liquid_components Check for Other Hazardous Components liquid_waste->assess_liquid_components small_solid < 10 g assess_solid_qty->small_solid Small large_solid > 10 g assess_solid_qty->large_solid Large dispose_solid_trash Dispose in Labeled Solid Waste Container small_solid->dispose_solid_trash contact_ehs_solid Consult Institutional EHS for Disposal large_solid->contact_ehs_solid no_hazards None assess_liquid_components->no_hazards No has_hazards Other Hazards Present assess_liquid_components->has_hazards Yes assess_liquid_volume Assess Volume no_hazards->assess_liquid_volume dispose_hazardous Dispose as Hazardous Waste (Follow Specific Protocol) has_hazards->dispose_hazardous small_liquid < 1 L assess_liquid_volume->small_liquid Small large_liquid > 1 L assess_liquid_volume->large_liquid Large neutralize Neutralize to pH 6-8 small_liquid->neutralize contact_ehs_liquid Consult Institutional EHS for Disposal large_liquid->contact_ehs_liquid sewer_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->sewer_disposal

References

Personal protective equipment for handling Sulfoglycolithocholic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfoglycolithocholic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Safety Data

According to the Safety Data Sheet (SDS) for Glycolithocholic Acid 3-sulfate (sodium salt), a synonym for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] No specific hazard pictograms, signal words, or hazard statements are associated with it.[1] However, standard laboratory safety precautions should always be observed.

Physical and Chemical Properties
CAS Number 64936-82-9[1]
Molecular Formula C₂₆H₄₁NO₇S • 2Na[2]
Molecular Weight 557.7 g/mol [2]
Appearance A solid[2]
Solubility Slightly soluble in methanol and water[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to minimum laboratory PPE standards is essential to ensure personal safety.[3]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles.[3][4]
Hand Protection Disposable nitrile gloves.Provides a barrier against incidental skin contact.[3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Area Setup:

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and materials before handling the compound.

  • Put on the required personal protective equipment (lab coat, gloves, and safety glasses).[3]

2. Weighing the Compound:

  • Use an analytical balance for accurate measurement.

  • Handle the solid compound carefully to minimize dust generation.

  • If weighing a significant quantity, consider performing this task within a chemical fume hood or a balance enclosure.

3. Dissolving the Compound:

  • Based on its solubility, slowly add the weighed this compound to the appropriate solvent (e.g., methanol or water).[2]

  • Stir or vortex the solution until the compound is fully dissolved.

4. Storage of Solutions:

  • Store prepared solutions in clearly labeled, sealed containers.

  • For long-term storage, refer to the recommended storage conditions, typically -20°C.[2]

Disposal Plan

1. Waste Collection:

  • Collect waste containing this compound in a designated, labeled waste container.

  • Do not mix with incompatible waste streams.

2. Neutralization (if required):

  • While the substance is not classified as a strong acid, if it is mixed with acidic solutions, neutralization may be necessary before disposal.[5]

  • Slowly add a suitable base, such as sodium bicarbonate, to neutralize the acidic waste, aiming for a neutral pH (around 7).[5]

3. Final Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • For solid, non-hazardous chemicals, some institutions may permit disposal in the normal trash, provided it is securely contained and labeled.[6] Always confirm your institution's specific policies.

  • Ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe Ensure safety weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Dissolve in Solvent weigh->dissolve Transfer compound store 5. Store Solution dissolve->store For future use dispose 6. Dispose of Waste dissolve->dispose After experiment

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfoglycolithocholic acid
Reactant of Route 2
Sulfoglycolithocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.